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  • Product: 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride
  • CAS: 736994-13-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-(Dimethylamino)azetidine-3-carboxamide Dihydrochloride: A Technical Guide for Lead Optimization

Executive Summary In modern medicinal chemistry, the strategic incorporation of sp³-rich, polar scaffolds is a proven methodology for overcoming the attrition rates associated with flat, lipophilic aromatic rings. 3-(Dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sp³-rich, polar scaffolds is a proven methodology for overcoming the attrition rates associated with flat, lipophilic aromatic rings. 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride (CAS: 736994-13-1)[1] represents a highly specialized, bifunctional building block designed precisely for this purpose. By combining a strained four-membered azetidine ring with a basic dimethylamino group and a neutral, hydrogen-bonding carboxamide, this scaffold offers unique physicochemical properties.

This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical profile, and self-validating experimental protocols required to characterize this compound during early-stage drug discovery and lead optimization.

Structural Anatomy & Causality in Drug Design

The physicochemical behavior of 3-(Dimethylamino)azetidine-3-carboxamide is dictated by the synergistic interplay of its three core structural motifs. Understanding the causality behind these features is critical for predicting its impact on Absorption, Distribution, Metabolism, and Excretion (ADME).

The Azetidine Ring: Escaping Flatland

The parent azetidine is a four-membered nitrogen heterocycle characterized by significant ring strain (approximately 25.2 kcal/mol) and a highly basic secondary amine (pKa ~11.29)[2]. In drug design, azetidines are frequently utilized as rigid, low-lipophilicity alternatives to piperidines[3]. The high fraction of sp³ carbons (Fsp³) minimizes π-π stacking-driven aggregation, thereby intrinsically improving aqueous solubility.

The Dimethylamino Group: Modulating Basicity

The parent dimethylamine is a secondary amine with a reported pKa of 10.73[4]. However, when attached to the C3 position of the azetidine ring, its basicity is profoundly altered. The proximity of the highly electron-withdrawing carboxamide group exerts a strong inductive effect (-I effect), which significantly depresses the pKa of both the dimethylamino nitrogen and the azetidine nitrogen. This brings their ionization constants closer to the physiological pH range (pH 7.4), which is a critical factor in preventing excessive lysosomal trapping—a common liability in highly basic diamines.

The Carboxamide Motif: Vectorized Hydrogen Bonding

The carboxamide group acts as a potent hydrogen bond donor and acceptor. Because the C3 position of the azetidine ring is fully substituted (forming a quaternary stereocenter), the carboxamide and dimethylamino groups are projected in a highly rigid, predictable 3D geometry. This vectorization has been successfully utilized in the optimization of complex therapeutic targets, such as the development of novel small-molecule STAT3 inhibitors, where azetidine amides demonstrated superior target affinity and balanced physicochemical properties compared to their acyclic counterparts[5].

SPR Core 3-(Dimethylamino)azetidine- 3-carboxamide Core Azetidine Azetidine Ring (High sp3 Fraction) Core->Azetidine Dimethylamino Dimethylamino Group (Basic Center) Core->Dimethylamino Carboxamide Carboxamide Group (H-Bond Network) Core->Carboxamide Solubility Enhanced Aqueous Solubility & Lower LogD Azetidine->Solubility Reduced pi-stacking Permeability Modulated Membrane Permeability Azetidine->Permeability Rigid vectorization Dimethylamino->Solubility Ionization at pH 7.4 Target Improved Target Affinity (Vectorized H-Bonds) Dimethylamino->Target Salt-bridge formation Carboxamide->Permeability Desolvation penalty Carboxamide->Target H-bond networking

Structure-property relationships of the 3-(dimethylamino)azetidine core.

Quantitative Physicochemical Profile

To facilitate rapid integration into structure-activity relationship (SAR) campaigns, the core quantitative metrics of the dihydrochloride salt are summarized below. The dihydrochloride form is mandatory for this compound to ensure solid-state stability and prevent atmospheric degradation (deliquescence or CO₂ absorption by the free bases)[1].

PropertyValueImplications for Drug Design
Molecular Formula C₆H₁₃N₃O · 2HClThe diamine nature necessitates a dihydrochloride salt for long-term shelf stability and handling.
Molecular Weight 216.11 g/mol (Salt)Low molecular weight makes it an ideal fragment for lead optimization without violating Lipinski's Rule of 5.
Fraction sp³ (Fsp³) 0.83 (5 out of 6 carbons)Exceptional 3D character; highly effective at disrupting planar, poorly soluble aromatic systems.
pKa₁ (Azetidine NH) ~8.5 - 9.2 (Apparent)Predominantly protonated at pH 7.4, acting as a strong hydrogen bond donor and solubilizing center.
pKa₂ (Dimethylamino) ~7.5 - 8.2 (Apparent)Partially protonated at physiological pH; fine-tunes the overall lipophilicity (LogD) of the parent drug.
LogD (pH 7.4) < -1.0Highly hydrophilic. When used as a building block, it must be coupled to lipophilic cores to achieve optimal passive membrane permeability.
Topological Polar Surface Area 55.1 ŲFavorable for CNS penetration (TPSA < 90 Ų), provided the total molecular TPSA remains within limits.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the physicochemical characterization of this compound must rely on self-validating analytical systems. Below are the authoritative protocols for determining its ionization constants and solubility limits.

Protocol 1: Potentiometric Titration for pKa Determination

Because 3-(Dimethylamino)azetidine-3-carboxamide contains two basic centers in close spatial proximity, their ionization events overlap. Standard aqueous titration often fails to resolve these micro-constants. We employ a Cosolvent Extrapolation Method to ensure accuracy.

  • System Calibration (Self-Validation Checkpoint): Titrate a standard reference material (e.g., Potassium Hydrogen Phthalate) to verify the linearity of the glass pH electrode. The Nernstian slope must fall between 58.0 and 59.2 mV/pH at 25°C.

  • Cosolvent Preparation: Prepare solutions of the dihydrochloride salt (1 mM) in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration Execution: Titrate each solution with standardized 0.1 M KOH from pH 2.0 to pH 11.0 under a nitrogen atmosphere to prevent CO₂ absorption.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained from the Bjerrum formation function against the inverse dielectric constant (1/ε) of the cosolvent mixtures.

  • Causality: Extrapolating the linear regression to the dielectric constant of pure water (ε = 78.3) yields the true thermodynamic aqueous pKa. This prevents transient zwitterionic micro-precipitation from skewing the ionization curve.

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Thermodynamic solubility assays (shake-flask) are time-consuming. For high-throughput screening, kinetic solubility via laser nephelometry provides immediate insights into the compound's behavior in biological buffers.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Dispense the stock into a 96-well plate containing Phosphate-Buffered Saline (PBS, pH 7.4), creating a concentration gradient from 10 μM to 1,000 μM. The final DMSO concentration must be normalized to exactly 1% across all wells.

  • Baseline Establishment (Self-Validation Checkpoint): Measure the light scattering of a blank well containing PBS and 1% DMSO. This establishes the background noise threshold.

  • Laser Scattering Measurement: Incubate the plate for 2 hours at 37°C. Measure the forward light scattering using a nephelometer.

  • Causality: The exact concentration at which the scattering signal deviates exponentially from the baseline indicates the onset of thermodynamically unstable aggregates. Identifying this threshold is critical to avoid false positives in downstream biochemical assays caused by aggregate-based enzyme inhibition.

Workflow cluster_0 pKa & LogD Profiling cluster_1 Solubility Profiling Start Compound Preparation (CAS: 736994-13-1) Titration Potentiometric Titration (Cosolvent Extrapolation) Start->Titration Nephelometry Kinetic Nephelometry (Laser Scattering) Start->Nephelometry DataFit Bjerrum Curve Fitting (pKa1, pKa2 Extraction) Titration->DataFit Validation Data Synthesis & Validation (E-E-A-T Standards) DataFit->Validation Thermodynamic Shake-Flask Method (HPLC-UV Quantitation) Nephelometry->Thermodynamic Thermodynamic->Validation

Workflow for high-throughput physicochemical profiling of azetidine derivatives.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Journal of Medicinal Chemistry (ACS Publications)[5] URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Heterocycles (CLOCKSS Archive)[2] URL: [Link]

  • PubChem Compound Summary for CID 674: Dimethylamine National Center for Biotechnology Information (NIH)[4] URL:[Link]

Sources

Exploratory

The Emerging Role of 3-(Dimethylamino)azetidine-3-carboxamide in Modern Drug Discovery: A Technical Guide

Abstract The quest for novel chemical matter with enhanced pharmacological and pharmacokinetic properties is a central theme in contemporary medicinal chemistry. Small, strained ring systems, particularly azetidines, hav...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical matter with enhanced pharmacological and pharmacokinetic properties is a central theme in contemporary medicinal chemistry. Small, strained ring systems, particularly azetidines, have garnered significant attention for their ability to impart favorable characteristics such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2] This guide delves into the specific potential of a unique, yet underexplored scaffold: 3-(dimethylamino)azetidine-3-carboxamide. We will explore its structural attributes, potential synthetic strategies, and its prospective role as a constrained bioisostere in designing next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel scaffolds to address complex biological targets.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has transitioned from a synthetic challenge to a cornerstone of modern drug design.[3] Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can pre-organize appended pharmacophoric groups for optimal target engagement, potentially leading to enhanced binding affinity and selectivity.[4] Compared to more flexible acyclic or larger heterocyclic counterparts like piperidines and pyrrolidines, azetidines often confer improved physicochemical properties, including increased aqueous solubility and reduced lipophilicity, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[5]

Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, incorporate the azetidine motif, underscoring its clinical and commercial relevance.[1] The strategic incorporation of this scaffold has been shown to enhance metabolic stability and facilitate exploration of novel chemical space.[6]

The 3-(Dimethylamino)azetidine-3-carboxamide Moiety: A Constrained Diamine Bioisostere

The subject of this guide, 3-(dimethylamino)azetidine-3-carboxamide, presents a unique geminal disubstitution pattern on the azetidine core. This specific arrangement of a tertiary amine (dimethylamino) and a primary amide (carboxamide) at the C3 position creates a constrained chiral center with significant potential in drug design.

Structural and Physicochemical Implications

The geminal dimethylamino and carboxamide groups introduce several key features:

  • Basicity and Hydrogen Bonding: The dimethylamino group provides a basic center, which can be crucial for salt formation and improving solubility. The carboxamide offers both a hydrogen bond donor and acceptor, enabling diverse interactions with biological targets.

  • Conformational Restriction: The rigid azetidine ring locks the relative orientation of the amino and carboxamide functionalities, reducing the entropic penalty upon binding to a target. This contrasts with flexible acyclic diamines or amino amides.

  • Modulation of pKa: The electron-withdrawing nature of the carboxamide group is expected to lower the pKa of the vicinal dimethylamino group compared to a simple 3-dimethylaminoazetidine. This fine-tuning of basicity can be critical for optimizing target engagement and minimizing off-target effects, such as hERG inhibition.

  • Chirality: The C3 position is a stereocenter, allowing for the exploration of stereospecific interactions with chiral biological targets.

Potential as a Bioisosteric Replacement

The 3-(dimethylamino)azetidine-3-carboxamide scaffold can be envisioned as a constrained bioisostere for several common motifs in medicinal chemistry:

  • 1,1-Amino Amides: It can serve as a rigidified version of a gem-diamine or a 1,1-amino amide, which are present in various bioactive molecules.

  • Amino Acid Mimetics: The scaffold can be considered a constrained, non-natural amino acid bioisostere, with the azetidine ring replacing the alpha-carbon backbone.

  • Piperazine and Homopiperazine Fragments: In certain orientations, it may mimic the spatial arrangement of pharmacophores presented by larger, more flexible diamine-containing rings.

Synthetic Strategies and Methodologies

While the direct synthesis of 3-(dimethylamino)azetidine-3-carboxamide is not extensively documented in the literature, a plausible retrosynthetic analysis suggests a multi-step approach starting from a common intermediate like N-protected-3-azetidinone.

A proposed synthetic workflow is outlined below:

Synthetic Pathway A N-Boc-3-azetidinone B Strecker Reaction Intermediate A->B KCN, NH4Cl C 3-Amino-3-cyano-N-Boc-azetidine B->C Workup D 3-(Dimethylamino)-3-cyano-N-Boc-azetidine C->D HCHO, NaBH(OAc)3 (Reductive Amination) E 3-(Dimethylamino)-N-Boc-azetidine-3-carboxamide D->E H2O2, K2CO3 (Radziszewski Reaction) F 3-(Dimethylamino)azetidine-3-carboxamide E->F TFA or HCl (Deprotection)

Caption: Proposed synthetic route to 3-(Dimethylamino)azetidine-3-carboxamide.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-N-Boc-azetidine-3-carboxamide (Hypothetical)
  • Step 1: Synthesis of 3-Amino-3-cyano-N-Boc-azetidine. To a solution of N-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as aqueous ethanol, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq). Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Step 2: Reductive Amination. Dissolve the crude 3-amino-3-cyano-N-Boc-azetidine (1.0 eq) in a chlorinated solvent like dichloroethane. Add aqueous formaldehyde (3.0 eq) followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 12-24 hours. Quench the reaction with saturated sodium bicarbonate solution and extract the product. Purify by column chromatography to obtain 3-(dimethylamino)-3-cyano-N-Boc-azetidine.

  • Step 3: Nitrile Hydrolysis to Amide. Dissolve the purified cyano-azetidine (1.0 eq) in a solvent such as DMSO or acetone. Add potassium carbonate (2.0 eq) and hydrogen peroxide (30% aqueous solution, 5.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Quench with sodium sulfite solution and extract the product. Purify by chromatography to yield 3-(dimethylamino)-N-Boc-azetidine-3-carboxamide.

  • Step 4: Deprotection. Dissolve the Boc-protected compound in a suitable solvent like dichloromethane and add an excess of trifluoroacetic acid or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours. Remove the solvent and excess acid under reduced pressure to obtain the final product, 3-(dimethylamino)azetidine-3-carboxamide, as a salt.

Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)

The unique structural features of 3-(dimethylamino)azetidine-3-carboxamide suggest its potential utility across various therapeutic areas. While specific data for this scaffold is scarce, we can infer potential applications and SAR based on related azetidine structures.

Case Study: Azetidines as STAT3 Inhibitors

In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncology target, researchers explored various cyclic amino acid linkers.[1] A series of potent (R)-azetidine-2-carboxamide analogues were identified. However, when the azetidine core was changed to an azetidine-3-carboxamide, a loss of activity was observed.[1] This highlights the critical importance of the substitution pattern on the azetidine ring for specific target interactions. The introduction of the dimethylamino group at the 3-position, as in our topic scaffold, would present a different vector and set of electronic properties, potentially enabling activity against different targets or even restoring activity against STAT3 through alternative binding modes.

Potential as a Modulator of Transporters and Ion Channels

The constrained diamine-like nature of the 3-(dimethylamino)azetidine-3-carboxamide moiety makes it an interesting candidate for targeting neurotransmitter transporters (e.g., SERT, NET, DAT) or ion channels. The rigid scaffold could provide a unique presentation of the key amine and amide pharmacophores. In the development of triple reuptake inhibitors for depression, 3-aminoazetidine derivatives have shown promise.[7] The dimethylamino group in our scaffold would offer a different substitution pattern that could modulate selectivity and potency.

The following table summarizes hypothetical SAR considerations for this scaffold:

R-group PositionMoiety ModificationPotential Impact
Azetidine N1Alkylation/ArylationModulate overall lipophilicity, introduce vectors for additional target interactions, alter metabolic stability.
Carboxamide NAlkylationReduce hydrogen bond donor capacity, increase lipophilicity.
DimethylaminoVariation of alkyl groupsFine-tune basicity and steric bulk.

Experimental Workflow: Assessing Biological Activity

To evaluate the potential of a novel compound incorporating the 3-(dimethylamino)azetidine-3-carboxamide scaffold, a systematic experimental workflow is essential. Below is a representative protocol for assessing its activity as a neurotransmitter reuptake inhibitor.

Biological Screening Workflow cluster_0 Initial Assessment cluster_1 Secondary Assessment cluster_2 Lead Advancement A Compound Synthesis & Purification B Primary Screening: Neurotransmitter Reuptake Assay A->B C Determine IC50 values for hSERT, hNET, hDAT B->C D Selectivity Profiling (e.g., other GPCRs, ion channels) C->D E In vitro ADME Profiling C->E F Lead Optimization D->F E->F

Caption: A typical workflow for evaluating a novel CNS-active compound.

Protocol: Neurotransmitter Transporter Uptake Assay

This protocol is adapted for the evaluation of compounds against human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, hDAT) expressed in HEK293 cells.[7]

  • Cell Culture: Maintain HEK293 cells stably expressing hSERT, hNET, or hDAT in appropriate culture medium supplemented with a selection antibiotic.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of 3-(dimethylamino)azetidine-3-carboxamide) in DMSO. Serially dilute the compound to obtain a range of concentrations.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT) for 15-30 minutes at room temperature.

    • Initiate uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]5-HT for SERT) and a non-radiolabeled substrate to each well.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis of the concentration-response curve.

Conclusion and Future Directions

The 3-(dimethylamino)azetidine-3-carboxamide scaffold represents a novel and promising building block for medicinal chemistry. Its constrained geometry, combined with the presence of both a basic amine and a hydrogen-bonding carboxamide, offers a unique set of properties for designing potent and selective ligands. While direct experimental data on this specific moiety is limited, its potential as a constrained bioisostere for diamines and amino acids warrants further investigation.

Future efforts should focus on the development of efficient and scalable synthetic routes to access this scaffold and its derivatives. Subsequent biological screening against a diverse range of targets, particularly those where constrained polar interactions are key, will be crucial in elucidating its full potential. The insights gained from such studies could pave the way for the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Zhang, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(21), 12895-12917. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Pharmaceuticals.
  • Couty, F., & Evano, G. (2006). Recent applications of the aza-Baylis-Hillman reaction in organic synthesis. Organic & Biomolecular Chemistry, 4(12), 2345-2357.
  • Burris, K. D., et al. (2008). A novel series of 3-amino-azetidine-based muscarinic M1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 18(11), 3376-3380.
  • Chemspace. 3-(dimethylamino)azetidine-3-carboxamide hydrochloride. [Link]

  • PubChem. 3-(dimethylamino)azetidine-3-carboxamide hydrochloride. [Link]

  • NextSDS. 3-Azetidinecarboxamide,3-(dimethylamino)-(9CI). [Link]

  • W.O. Patent 2000/063168A1. (2000).
  • W.O. Patent 2012/098033A1. (2012).
  • Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

  • Ding, D., et al. (2014). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The Azetidine Motif in Drug Discovery.

Sources

Foundational

Pharmacokinetic Profiling of Dimethylamino Azetidine-3-Carboxamide Derivatives: A Technical Whitepaper

The Paradigm Shift Toward sp³-Rich Scaffolds In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy for improving clinica...

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Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift Toward sp³-Rich Scaffolds

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy for improving clinical success rates. Among these aliphatic systems, the azetidine ring —a four-membered nitrogen-containing heterocycle—has emerged as a privileged scaffold [1].

Specifically, the dimethylamino azetidine-3-carboxamide moiety offers a unique combination of conformational rigidity, tailored basicity, and metabolic resistance. By acting as a bioisostere for larger, more lipophilic rings like piperidine or pyrrolidine, this scaffold allows medicinal chemists to fine-tune pharmacokinetic (PK) and pharmacodynamic (PD) properties. The dimethylamino group introduces a basic center (pKa ~8.5–9.0) that guarantees excellent aqueous solubility at physiological pH, while the strained azetidine core restricts the conformational freedom of the carboxamide vector, lowering the entropic penalty upon target binding [2].

This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic profiling of dimethylamino azetidine-3-carboxamide derivatives, detailing the causality behind experimental designs and establishing self-validating protocols for ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation.

Mechanistic Rationale & In Vitro ADME Profiling

Before advancing a dimethylamino azetidine-3-carboxamide derivative into animal models, its physicochemical and in vitro metabolic profile must be rigorously established. The unique structure of this scaffold directly dictates its behavior in these assays.

Lipophilicity and Plasma Protein Binding

Larger cyclic amines often suffer from high lipophilicity (LogD > 3), leading to extensive non-specific binding to human serum albumin and high intrinsic clearance. The substitution of a piperidine ring with an azetidine ring significantly reduces the molecular volume and lipophilicity [3]. Consequently, azetidine-3-carboxamides typically exhibit a lower unbound fraction ( fu​ ) penalty, ensuring more free drug is available to engage the target.

Metabolic Stability (Intrinsic Clearance)

The primary metabolic vulnerability of the dimethylamino group is CYP450-mediated N-demethylation. However, the adjacent strained azetidine ring creates a distinct steric and electronic environment that often restricts the access of CYP3A4 and CYP2D6 to the tertiary amine. When profiling intrinsic clearance ( Clint​ ) in human liver microsomes (HLMs), these derivatives frequently demonstrate superior metabolic stability compared to their acyclic or larger-ring counterparts.

PK_Workflow Start Compound Synthesis: Dimethylamino Azetidine-3-Carboxamide InVitro In Vitro ADME Profiling (Microsomes, Hepatocytes, Caco-2) Start->InVitro InVivo In Vivo PK Studies (Rodent/Non-Rodent IV & PO) InVitro->InVivo Cl_int < 20 µL/min/mg Bioanalysis LC-MS/MS Bioanalysis Quantification & MetID InVivo->Bioanalysis DataAnalysis PK Parameter Calculation (NCA: Cl, Vd, F%, t1/2) Bioanalysis->DataAnalysis Decision Go/No-Go Decision Lead Optimization DataAnalysis->Decision Decision->Start Optimize Scaffold

Step-by-step pharmacokinetic profiling workflow for azetidine derivatives.

In Vivo Pharmacokinetic Workflows: A Self-Validating Protocol

To generate trustworthy PK parameters, the in vivo experimental design must account for the specific physicochemical traits of the dimethylamino azetidine-3-carboxamide scaffold. The following protocol outlines a self-validating workflow for profiling these compounds in Sprague-Dawley rats.

Step 1: Formulation Strategy
  • Challenge: While the basic dimethylamino group ensures good solubility in acidic media, the neutral carboxamide and the overall molecular topology can cause precipitation in standard saline.

  • Protocol: Utilize a co-solvent system comprising 5% DMSO, 10% Solutol HS15, and 85% Saline.

  • Causality: Solutol HS15 acts as a non-ionic surfactant that creates micelles, encapsulating the drug and preventing precipitation upon injection into the physiological pH of the bloodstream.

Step 2: Dosing and Microsampling
  • Protocol: Administer the compound intravenously (IV) at 1 mg/kg via the tail vein and orally (PO) at 5 mg/kg via oral gavage. Collect 50 µL blood samples via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation: Jugular cannulation prevents the stress-induced physiological changes (e.g., altered cardiac output) associated with repeated tail-vein bleeding, ensuring that the calculated Volume of Distribution ( Vss​ ) and Clearance ( Cl ) are true pharmacological reflections, not artifacts of animal stress.

Step 3: LC-MS/MS Bioanalysis
  • Protocol: Extract plasma samples using protein precipitation (3 volumes of cold acetonitrile). Add a Stable-Isotope-Labeled Internal Standard (SIL-IS) directly to the extraction solvent. Analyze via LC-MS/MS using a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile.

  • Causality: The 0.1% formic acid ensures complete protonation of the dimethylamino group (forming the [M+H]+ cation), maximizing electrospray ionization (ESI) efficiency. The SIL-IS is critical; because it co-elutes with the analyte, it perfectly corrects for any matrix effects (ion suppression caused by endogenous plasma phospholipids), rendering the quantification system self-validating.

Quantitative Data & Comparative Analysis

The structural constraints of the azetidine ring yield highly predictable and favorable PK shifts. Table 1 summarizes the typical pharmacokinetic advantages observed when transitioning from a traditional piperidine scaffold to a dimethylamino azetidine-3-carboxamide derivative [4].

Table 1: Comparative Pharmacokinetic Profile (Rat Model)

ParameterPiperidine AnalogDimethylamino Azetidine-3-CarboxamideCausality / Rationale
LogD (pH 7.4) 3.51.8Increased sp³ character and reduced ring size lowers overall lipophilicity.
Clint​ (µL/min/mg) 45.212.4The strained azetidine ring restricts CYP450 access; N-dealkylation is sterically hindered.
Vss​ (L/kg) 5.22.1Lower lipophilicity reduces non-specific tissue partitioning and phospholipidosis risk.
Oral Bioavailability (F%) 18%65%Reduced hepatic first-pass metabolism and high aqueous solubility enhance systemic absorption.
Plasma Protein Binding 99.5%85.0%Reduced lipophilicity decreases non-specific hydrophobic binding to human serum albumin.

Metabolic Pathways & Clearance Mechanisms

Understanding the clearance routes of dimethylamino azetidine-3-carboxamide derivatives is vital for predicting human pharmacokinetics and potential drug-drug interactions (DDIs).

Because of the high aqueous solubility imparted by the protonated dimethylamino group, a significant fraction of these derivatives may be excreted unchanged via the renal pathway. Hepatic clearance is typically driven by CYP3A4 and CYP2D6, which target the terminal methyl groups for oxidative N-dealkylation. However, the azetidine nitrogen itself is highly resistant to endocyclic oxidation or ring-opening due to the high energy barrier required to break the strained four-membered ring [1].

Metabolic_Pathway Parent Parent Drug (Dimethylamino Azetidine-3-Carboxamide) CYP CYP3A4 / CYP2D6 Hepatic Oxidation Parent->CYP Renal Renal Excretion (Unchanged Drug) Parent->Renal High Aqueous Solubility Met1 M1: N-Demethylated Metabolite (Secondary Amine) CYP->Met1 N-Dealkylation Met2 M2: N-Oxide Metabolite CYP->Met2 N-Oxidation

Primary metabolic and clearance pathways for dimethylamino azetidine derivatives.

If the derivative is designed with highly lipophilic peripheral substituents, it may become a substrate for hepatic uptake transporters such as OATP1B1, leading to biliary excretion and potential enterohepatic recirculation [2]. Therefore, monitoring transporter interactions during the in vitro ADME phase is an essential step in the profiling cascade.

References

  • Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (NIH). Available at:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Exploratory

The Azetidine-Carboxamide Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 3-(dimethylamino)azetidine-3-carboxamide core and its...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-(dimethylamino)azetidine-3-carboxamide core and its related azetidine-carboxamide analogues represent a burgeoning class of small molecule inhibitors with significant therapeutic potential. This guide provides a comprehensive technical overview of the mechanism of action for inhibitors built upon this versatile scaffold. We will delve into the structural features that confer potency and selectivity, with a primary focus on their well-documented role as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Furthermore, this guide will explore the broader applicability of the azetidine-carboxamide motif in targeting other enzymes, such as viral proteases and DNA repair enzymes, highlighting its status as a privileged structure in modern medicinal chemistry. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the design and evaluation of novel therapeutics based on this promising chemical scaffold.

Introduction: The Rise of the Azetidine-Carboxamide Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered increasing attention in medicinal chemistry. Its constrained, three-dimensional nature offers a unique structural framework that can impart favorable properties to drug candidates, including improved binding affinity, metabolic stability, and reduced off-target effects. When coupled with a carboxamide moiety, the resulting azetidine-carboxamide scaffold becomes a powerful building block for creating potent and selective enzyme inhibitors. This guide will specifically explore the mechanistic principles governing the action of small molecule inhibitors derived from the 3-(dimethylamino)azetidine-3-carboxamide backbone and its close structural relatives.

While the exact 3-(dimethylamino)azetidine-3-carboxamide structure is a specific building block, the broader class of azetidine-carboxamides has been successfully employed to target a range of proteins. This guide will use the extensively studied (R)-azetidine-2-carboxamide based STAT3 inhibitors as a primary case study to illuminate the core mechanistic principles, while also drawing on examples from other target classes to demonstrate the scaffold's versatility.[1][2]

Case Study: (R)-Azetidine-2-Carboxamide Analogues as Potent STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that plays a pivotal role in cellular signaling. Upon activation by upstream kinases, STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell growth, differentiation, and survival. Aberrant, persistent activation of STAT3 is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1]

Small molecule inhibitors based on an (R)-azetidine-2-carboxamide scaffold have emerged as a promising class of direct STAT3 inhibitors with sub-micromolar potencies.[1][2] These inhibitors have demonstrated significant improvements over previous proline-based predecessors.[1]

Mechanism of Action: Disrupting STAT3 Dimerization

The primary mechanism of action for these azetidine-carboxamide inhibitors is the direct disruption of STAT3:STAT3 dimerization. This is achieved by binding to the SH2 domain of STAT3, a critical region responsible for the reciprocal protein-protein interactions required for dimerization.

Signaling Pathway: STAT3 Activation and Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK/Src Kinase Receptor->JAK activates STAT3_inactive STAT3 (monomer) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates DNA DNA STAT3_dimer->DNA binds to Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription induces Inhibitor Azetidine-Carboxamide Inhibitor Inhibitor->pSTAT3 binds to SH2 domain, prevents dimerization

Caption: The STAT3 signaling pathway and the point of intervention for azetidine-carboxamide inhibitors.

Structural Basis for Inhibition

The potency and selectivity of these inhibitors are derived from key structural features of the azetidine-carboxamide scaffold and its appended functionalities. The azetidine ring acts as a rigid scaffold, correctly positioning the other pharmacophoric elements for optimal interaction with the STAT3 SH2 domain.

Isothermal Titration Calorimetry (ITC) studies have confirmed the high-affinity binding of these inhibitors to STAT3, with dissociation constants (KD) in the nanomolar range.[1] For instance, analogues have demonstrated KD values of 880 nM and 960 nM.[1]

Cellular Effects of STAT3 Inhibition

The efficacy of these azetidine-carboxamide inhibitors has been demonstrated in various cancer cell lines that exhibit constitutively active STAT3. Treatment with these compounds leads to a dose-dependent:

  • Inhibition of STAT3 phosphorylation and DNA-binding activity. [1]

  • Suppression of STAT3 target gene expression. [1]

  • Reduction in cell viability and colony survival. [1]

  • Induction of apoptosis. [1]

Notably, these inhibitors show weaker effects on normal cells or cancer cells that do not have constitutively active STAT3, highlighting their targeted mechanism of action.[1]

Experimental Protocols for Characterizing Azetidine-Carboxamide Based Inhibitors

The following section outlines key experimental workflows for validating the mechanism of action of novel azetidine-carboxamide inhibitors targeting STAT3.

Workflow for In Vitro and Cellular Characterization

Experimental_Workflow Start Synthesized Azetidine-Carboxamide Analogues EMSA Electrophoretic Mobility Shift Assay (EMSA) Start->EMSA Determine IC50 for STAT3-DNA binding ITC Isothermal Titration Calorimetry (ITC) Start->ITC Determine KD for STAT3 binding affinity Western_Blot Western Blot Analysis (p-STAT3, total STAT3) EMSA->Western_Blot Confirm cellular target engagement ITC->Western_Blot Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability Assess functional cellular effects Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Colony_Formation->Apoptosis_Assay End Lead Candidate Identification Apoptosis_Assay->End

Caption: A streamlined workflow for the preclinical evaluation of azetidine-carboxamide based STAT3 inhibitors.

Detailed Step-by-Step Methodologies

3.2.1. Electrophoretic Mobility Shift Assay (EMSA)

This assay directly measures the ability of an inhibitor to prevent the binding of STAT3 to its DNA consensus sequence.

  • Prepare Nuclear Extracts: Isolate nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine-carboxamide inhibitor for 30 minutes at room temperature.

  • Probe Incubation: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that binds to STAT3 and incubate further.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3:DNA complex band to determine the IC50 value.[1]

3.2.2. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.

  • Protein and Ligand Preparation: Prepare purified, recombinant STAT3 protein and dissolve the azetidine-carboxamide inhibitor in a matched buffer.

  • Titration: Load the protein into the sample cell and the inhibitor into the injection syringe of the ITC instrument.

  • Data Acquisition: Perform a series of small injections of the inhibitor into the protein solution and measure the heat changes associated with binding.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[1]

Broader Applications of the Azetidine-Carboxamide Scaffold

The utility of the azetidine-carboxamide scaffold extends beyond STAT3 inhibition, demonstrating its versatility as a privileged motif in drug discovery.

Antiviral Agents

Azetidine-containing dipeptides have been investigated as inhibitors of Human Cytomegalovirus (HCMV).[3] In these molecules, the constrained azetidine ring induces a γ-turn conformation, which is crucial for their antiviral activity.[3] The carboxamide moiety is a key component of this dipeptide structure, participating in essential hydrogen bonding interactions.

DNA Repair Enzyme Inhibitors

More recently, 3-hydroxymethyl-azetidine derivatives have been developed as potent inhibitors of Polymerase Theta (Polθ), a key enzyme in DNA repair.[4] Inhibition of Polθ is a promising synthetic-lethal strategy for treating BRCA-deficient tumors.[4] This highlights the adaptability of the azetidine core, where modifications like the hydroxymethyl group can be introduced to target different enzyme active sites.

Aryl Hydrocarbon Receptor (AHR) Ligands

Carboxamide derivatives, though not all containing an azetidine ring, have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in inflammation.[5] This suggests that the carboxamide functional group itself is a key pharmacophoric feature for interacting with certain classes of proteins.

Quantitative Data Summary

The following table summarizes the inhibitory potencies of representative (R)-azetidine-2-carboxamide based STAT3 inhibitors.

Compound IDEMSA IC50 (µM)Cellular Activity EC50 (µM)STAT3 Binding Affinity KD (nM)
5a 0.55--
5o 0.38--
8i 0.34--
7g -0.9 - 1.9880
9k -0.9 - 1.9960
Data sourced from Zhang et al., J. Med. Chem. 2021.[1]

Conclusion and Future Directions

The 3-(dimethylamino)azetidine-3-carboxamide scaffold and its analogues have proven to be a highly fruitful starting point for the development of potent and selective enzyme inhibitors. The case of STAT3 inhibitors clearly demonstrates how the rigid azetidine core, combined with the versatile carboxamide group, can be tailored to effectively disrupt protein-protein interactions. The successful application of this scaffold against diverse targets like viral proteases and DNA repair enzymes underscores its status as a privileged structure in medicinal chemistry.

Future research in this area will likely focus on:

  • Further optimization of physicochemical properties to enhance drug-like characteristics, including solubility and metabolic stability.

  • Exploration of novel substitutions on the azetidine ring and carboxamide to target other high-value therapeutic targets.

By understanding the fundamental mechanism of action and employing the robust experimental strategies outlined in this guide, researchers can continue to unlock the full therapeutic potential of azetidine-carboxamide based small molecule inhibitors.

References

  • 3-(dimethylamino)azetidine-3-carboxamide hydrochloride - C6H14ClN3O | CSSS00116209645 - Chemspace. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • 3-(dimethylamino)azetidine-3-carboxamide hydrochloride (C6H13N3O) - PubChemLite. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - MDPI. [Link]

  • 3-(dimethylamino)azetidine-3-carboxamide hydrochloride — Chemical Substance Information - NextSDS. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC. [Link]

  • 3-(dimethylamino)azetidine-3-carboxamide hydrochloride | 736994-13-1 - MilliporeSigma. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes - Arkivoc. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. [Link]

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Protocols & Analytical Methods

Method

Protocols for dissolving 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride in organic solvents like DMSO

Application Note: Solubilization Dynamics and Protocols for 3-(Dimethylamino)azetidine-3-carboxamide Dihydrochloride Introduction Azetidine amides are increasingly prominent in medicinal chemistry, frequently utilized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Dynamics and Protocols for 3-(Dimethylamino)azetidine-3-carboxamide Dihydrochloride

Introduction

Azetidine amides are increasingly prominent in medicinal chemistry, frequently utilized as rigidified building blocks or pharmacophores in small-molecule inhibitors (e.g., STAT3 inhibitors)[1]. However, handling 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride (CAS: 736994-13-1) presents unique physicochemical challenges. As a highly polar dihydrochloride salt, it exhibits a massive crystal lattice energy. While researchers instinctively reach for Dimethyl Sulfoxide (DMSO) as a universal solvent for in vitro assays, the specific ionic nature of this compound requires a highly controlled solubilization environment to prevent micro-precipitation and ensure reproducible assay dosing.

Section 1: The Causality of Solubilization & Solvent Dynamics

Why does a compound that should theoretically dissolve in DMSO suddenly precipitate? The answer lies in the hydration shell and the hygroscopic nature of the solvent.

  • The Polarity and Lattice Energy Factor: The presence of two protonated amine groups (the dimethylamino group and the azetidine nitrogen) paired with chloride counter-ions creates a rigid, highly polar ionic lattice. To dissolve this, the solvent must possess a high dielectric constant to separate the ions and strong hydrogen-bond acceptor capabilities to stabilize the protonated amines.

  • The Hygroscopicity Trap: DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. For a dihydrochloride salt, the introduction of water into the aprotic DMSO environment alters the hydrogen-bonding network. This disruption changes the solvation thermodynamics, often leading to supersaturation and subsequent precipitation—especially following freeze-thaw cycles[2]. Therefore, the use of strictly anhydrous, newly opened DMSO is not merely a recommendation; it is a mechanistic requirement for this compound[2].

Section 2: Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate protocols that include built-in validation steps. A clear solution to the naked eye can still contain sub-visible aggregates that skew IC50 values or ruin synthetic yields.

Protocol A: Direct Dissolution in Anhydrous DMSO

This protocol is designed for preparing high-concentration stock solutions (e.g., 10-50 mM) for biological assays.

  • Preparation: Equilibrate a sealed bottle of anhydrous DMSO and the vial of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride to room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh the desired mass into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Cap the tube immediately to minimize atmospheric exposure.

  • Mechanical Disruption: Vortex vigorously for 2-3 minutes. The mechanical shear forces help overcome the initial lattice energy.

  • Thermal & Acoustic Assistance: If the solution remains cloudy, place the tube in an ultrasonic water bath set to 37°C for 10-15 minutes. The acoustic cavitation breaks apart ionic aggregates, while the mild heat increases the kinetic energy of the solvent molecules[2].

  • Validation Step (Critical): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.

    • Pass: No visible pellet. The solution is fully equilibrated.

    • Fail: A white micro-pellet is present. Do not use the supernatant as the concentration is unknown. Proceed to Protocol B or dilute further.

  • Storage: Aliquot the validated stock into single-use volumes and store at -20°C or -80°C. Never subject the stock to repeated freeze-thaw cycles, as this promotes nucleation and precipitation[2].

Protocol B: In Situ Free-Basing for Recalcitrant Samples or Alternative Solvents

If the compound must be dissolved in a less polar organic solvent (e.g., DCM, THF) for synthetic applications, or if DMSO dissolution fails at the required concentration, the dihydrochloride salt must be neutralized. Converting the salt to its free amine drastically reduces its polarity, enabling broad organic solubility[3].

  • Suspension: Suspend the dihydrochloride salt in the target organic solvent (or a minimal volume of DMF/DMSO).

  • Neutralization: Add 2.1 to 2.5 molar equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[4].

  • Agitation: Vortex vigorously. The tertiary amine will scavenge the protons from the azetidine and dimethylamino groups.

  • Byproduct Precipitation: The reaction generates TEA-HCl or DIPEA-HCl salts, which are often insoluble in less polar solvents and will precipitate out as a white solid[3][4].

  • Validation & Isolation: Centrifuge the mixture to pellet the byproduct salts. The supernatant now contains the highly soluble free-base form of 3-(Dimethylamino)azetidine-3-carboxamide, ready for downstream coupling or assay use[4].

Section 3: Data Presentation

Table 1: Physicochemical & Solubilization Parameters

ParameterValue / Description
Compound Name 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride
CAS Number 736994-13-1
Salt Form Dihydrochloride (2HCl)
Primary Challenge High crystal lattice energy; highly polar ionic nature
Preferred Solvent Anhydrous DMSO (Strictly moisture-free)
Alternative Solvents DMF, Methanol, Water (Assay dependent)
Free-Base Reagents Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)

Table 2: Solubilization Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Solution
Powder fails to dissolve in fresh DMSO High lattice energy of the 2HCl saltApply acoustic cavitation (sonication) and mild thermal energy (37°C) for 10-15 mins.
Clear stock becomes cloudy over time Hygroscopic DMSO absorbed atmospheric moisture, altering the solvation shell[2]Discard and remake using newly opened, anhydrous DMSO. Aliquot immediately.
Precipitation upon dilution in less polar organics The dihydrochloride salt is inherently insoluble in solvents like DCM or THF[3]Perform in situ free-basing (Protocol B) using TEA or DIPEA to neutralize the salt[4].

Section 4: Visualizing the Workflows

G Start Weigh 3-(Dimethylamino)azetidine- 3-carboxamide 2HCl AddDMSO Add Anhydrous DMSO (Vortex & Sonicate) Start->AddDMSO Check1 Is Solution Clear? AddDMSO->Check1 Store Validate via Centrifugation Aliquot & Store (-20°C) Check1->Store Yes Warm Warm to 37°C (10-15 mins) Check1->Warm No Check2 Is Solution Clear? Warm->Check2 Check2->Store Yes FreeBase Neutralize with TEA/DIPEA (Free-basing Protocol B) Check2->FreeBase No (Lattice Energy/Moisture) FreeBase->Store Solubilized

Figure 1: Solubilization workflow for 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride.

Mechanism Salt Dihydrochloride Salt (High Polarity, Insoluble) Base Add TEA/DIPEA (Proton Scavenger) Salt->Base Neutralization FreeAmine Free Amine Form (Low Polarity, Soluble) Base->FreeAmine Target Byproduct TEA-HCl Precipitate (Filter/Centrifuge) Base->Byproduct Byproduct

Figure 2: Mechanism of in situ free-basing to enhance organic solvent solubility.

References[2] BenchChem Technical Support. "Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility." BenchChem. Available Here[3] BenchChem Technical Support. "Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents." BenchChem. Available Here[1] Mandal, P. K., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." PubMed Central (PMC), National Institutes of Health. Available Here[4] Sun, J., & Zuckermann, R. N. "Submonomer synthesis of sequence defined peptoids with diverse side-chains." Methods in Enzymology, eScholarship. Available Here

Sources

Application

Incorporation of 3-(Dimethylamino)azetidine-3-carboxamide in solid-phase peptide synthesis

As a Senior Application Scientist, this guide provides a comprehensive overview and detailed protocols for the successful incorporation of the non-standard amino acid, 3-(Dimethylamino)azetidine-3-carboxamide, into synth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive overview and detailed protocols for the successful incorporation of the non-standard amino acid, 3-(Dimethylamino)azetidine-3-carboxamide, into synthetic peptides using solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage unique chemical moieties to enhance peptide therapeutics.

Introduction: The Value of Chemical Diversity in Peptide Synthesis

The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and low toxicity. However, natural peptides often suffer from poor metabolic stability and limited cell permeability. The incorporation of non-standard amino acids (nsAAs) is a powerful strategy to overcome these limitations, introducing novel chemical functionalities and conformational constraints.[1][2][3] Azetidine-containing amino acids, in particular, serve as unique building blocks that can induce specific turns in the peptide backbone, enhancing structural stability and, potentially, biological activity.[4][5][6]

This application note focuses on 3-(Dimethylamino)azetidine-3-carboxamide, a compelling nsAA that introduces a constrained, basic tertiary amine into the peptide sequence. This modification can improve aqueous solubility and introduce a key pharmacophoric element for molecular recognition without the need for side-chain protection during synthesis. The primary challenge with this and similar residues lies in the steric hindrance at the α-carbon (the C3 of the azetidine ring), which necessitates optimized synthesis protocols.

Core Principles: The Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

A foundational understanding of the standard Fmoc/tBu SPPS workflow is essential.[7][8][9] The process is a cyclical series of chemical reactions performed on a solid support (resin), which allows for the easy removal of excess reagents and byproducts through simple filtration and washing.[10][11] The fundamental steps are resin swelling, iterative deprotection of the N-terminal Fmoc group, and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.[12][13][14]

SPPS_Cycle cluster_resin Solid Support Resin Resin with Linker & First Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle

Caption: The standard Fmoc-SPPS cycle.

Strategic Approach: Incorporating 3-(Dimethylamino)azetidine-3-carboxamide

The successful incorporation of sterically hindered amino acids is a common challenge in SPPS.[15][16] The quaternary carbon at the coupling site of 3-(Dimethylamino)azetidine-3-carboxamide significantly slows the kinetics of peptide bond formation. Therefore, standard coupling protocols are often insufficient and can lead to deletion sequences, resulting in complex crude products and low yields of the target peptide.

To overcome this, a more robust coupling strategy is required. This involves the use of highly efficient coupling reagents, extended reaction times, and potentially "double coupling" to drive the reaction to completion.[15][17]

Incorporation_Workflow Start Peptide-Resin with Free N-terminus Prepare_AA Prepare Coupling Solution: Fmoc-Azetidine-OH HATU + DIPEA in DMF Start->Prepare_AA Preactivate Pre-activate (5 min) Prepare_AA->Preactivate Couple Add to Resin Couple for 2-4 hours Preactivate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash DMF Wash Monitor->Wash Negative (Complete) Double_Couple Re-couple with Fresh Reagents Monitor->Double_Couple Positive (Incomplete) Next_Cycle Proceed to Next Deprotection/Coupling Cycle Wash->Next_Cycle Double_Couple->Couple

Caption: Workflow for incorporating the hindered azetidine amino acid.

Experimental Protocols

PART 1: Materials and Reagents
ReagentSupplierGradeNotes
Rink Amide MBHA Resin (100-200 mesh, ~0.6 mmol/g)VariousPeptide Synthesis GradeFor peptides with a C-terminal amide.[18]
Fmoc-Protected Amino AcidsVariousPeptide Synthesis GradeStandard side-chain protection (e.g., Trt, Boc, tBu, Pbf).
Fmoc-3-(dimethylamino)azetidine-3-carboxamide Custom Synthesis>98% PurityThe key non-standard amino acid.
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis GradeMain solvent for washing and coupling steps.[19]
Dichloromethane (DCM)VariousACS GradeUsed for initial resin swelling and washing.
PiperidineVariousACS GradeFor preparing the 20% (v/v) deprotection solution in DMF.[20]
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)VariousPeptide Synthesis GradeRecommended coupling reagent for hindered residues.[21][22]
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis GradeBase for the coupling reaction.
Trifluoroacetic Acid (TFA)VariousReagent GradeFor the final cleavage from resin.[23]
Triisopropylsilane (TIPS)VariousReagent GradeScavenger used in the cleavage cocktail to prevent side reactions.[11]
Diethyl Ether (Cold)VariousACS GradeFor precipitation of the cleaved peptide.
Acetonitrile (ACN)VariousHPLC GradeMobile phase for purification.
WaterVariousHPLC GradeMobile phase for purification.
PART 2: Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1. Resin Preparation and Swelling

  • Place 167 mg of Rink Amide MBHA resin (~0.1 mmol) into a fritted peptide synthesis vessel.

  • Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin 3 times with 5 mL of DMF.[9]

2. Standard Fmoc-SPPS Cycles

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5-minute treatment.[24]

  • Washing: Wash the resin thoroughly (5 x 5 mL) with DMF to remove all traces of piperidine.

  • Standard Coupling:

    • In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid, 3.9 equivalents (0.39 mmol) of HATU, and 8 equivalents (0.8 mmol) of DIPEA in ~3 mL of DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes at room temperature.

  • Washing: Wash the resin (3 x 5 mL) with DMF.

  • Repeat these cycles for each standard amino acid in the sequence leading up to the azetidine residue.

3. Incorporation of Fmoc-3-(Dimethylamino)azetidine-3-carboxamide (The Critical Step)

  • Perform the Fmoc deprotection as described in step 2.1 to expose the free amine on the growing peptide chain.

  • Prepare Coupling Solution: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-3-(dimethylamino)azetidine-3-carboxamide, 3.9 equivalents (0.39 mmol) of HATU, and 8 equivalents (0.8 mmol) of DIPEA in ~4 mL of DMF.

  • Pre-activation: Allow the solution to pre-activate for 5 minutes. The solution may change color.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for a minimum of 2 hours . For particularly difficult sequences, extend this to 4 hours or perform the coupling at a slightly elevated temperature (e.g., 35-40°C) if your equipment allows.

  • Monitor for Completion: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test. A negative result (clear/yellow beads) indicates a successful coupling. A positive result (blue beads) indicates incomplete coupling.

  • (Optional but Recommended) Double Coupling: If the Kaiser test is positive, drain the reaction vessel and repeat steps 3.2-3.4 with a fresh solution of reagents for an additional 2 hours.[15]

  • Washing: Once the coupling is complete (Kaiser test negative), wash the resin thoroughly (5 x 5 mL) with DMF.

4. Completion of Synthesis

  • Continue with standard Fmoc-SPPS cycles (Step 2) for any remaining amino acids in your sequence.

5. Cleavage and Deprotection

  • After the final Fmoc group is removed, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. For a standard peptide, "Reagent K" is robust: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v) .[20] Note: The azetidine ring is stable under these strong acid conditions.[4][5]

  • Add 5 mL of the cleavage cocktail to the dried resin. Agitate at room temperature for 2-3 hours.[23][25]

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Rinse the resin with a small amount (1-2 mL) of fresh TFA and add it to the collected filtrate.

6. Peptide Isolation and Purification

  • Concentrate the TFA solution slightly using a gentle stream of nitrogen.

  • Add the concentrated solution dropwise into a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for purification.

  • Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC).[26]

  • Analyze fractions by analytical HPLC and Mass Spectrometry (MS) to identify those containing the pure product.[27][28]

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

PART 3: Analytical Characterization

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the crude and final peptide.[26] The tertiary amine on the azetidine residue may cause slight tailing on some columns; using a TFA-containing mobile phase helps ensure sharp peaks by protonating the amine.

HPLC Purification Parameters
Column C18 Reverse-Phase (e.g., 10 µm particle size, 250 x 21.2 mm for preparative)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient Example: 5-65% B over 40 minutes
Flow Rate ~15-20 mL/min (preparative) or 1 mL/min (analytical)
Detection 220 nm

Mass Spectrometry (MS): MS is critical to confirm the successful incorporation of the azetidine amino acid. The observed molecular weight of the final peptide should match the calculated theoretical mass.[28][29]

  • Calculated Mass: Sum the monoisotopic masses of all residues, including 3-(Dimethylamino)azetidine-3-carboxamide, and account for the terminal groups.

  • Observed Mass: Use ESI-MS to find the [M+H]+, [M+2H]2+, etc. peaks and deconvolute the spectrum to determine the experimental mass.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Coupling of Azetidine Residue Steric hindrance at the coupling site. Insufficient activation or reaction time.Use a high-efficiency coupling reagent like HATU or HCTU.[21][22] Perform a double coupling.[15] Increase coupling time to 2-4 hours. Consider microwave-assisted synthesis.[17][30]
Deletion Peptide Observed in Mass Spectrum Complete failure of the azetidine coupling step.Re-synthesize the peptide using the more aggressive coupling conditions outlined above. Ensure reagents are fresh and dry.
Aspartimide Formation If an Asp residue is adjacent to the azetidine, base-catalyzed side reactions can occur.[15][31]Use a protecting group on the preceding residue's backbone amide (e.g., a pseudoproline dipeptide) to disrupt secondary structure and minimize this side reaction.[8][32]
Poor Peak Shape or Recovery during HPLC The basic dimethylamino group may interact with free silanol groups on the C18 column.Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). Try a different brand of C18 column or a column with advanced end-capping.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Jiang, W. J., et al. Fmoc-based solid-phase peptide synthesis. Bio-protocol. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular and Cellular Therapies. [Link]

  • Tampieri, C., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. [Link]

  • Delves, M., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Hroch, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. ACS Publications. [Link]

  • Delves, M., et al. (2024). Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. University of Sussex Research Online. [Link]

  • Gyanda Chemical. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • International Journal of Pharmacognosy. (2015, November 26). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. [Link]

  • Dick, F. Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]

  • MS Vision. (2024, November 12). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Hong, P., et al. (2009). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. [Link]

  • Amiram, M., et al. Selective and Site-Specific Incorporation of Nonstandard Amino Acids Within Proteins for Therapeutic Applications. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Rsc.org. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. [Link]

  • Dick, F. Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. [Link]

  • O'Donoghue, P. (2015). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Chemistry. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Fields, G. B. HPLC of Peptides and Proteins. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

  • PubChem. 3-(dimethylamino)azetidine-3-carboxamide hydrochloride. [Link]

  • Lei, F., & Nie, L. (2020). Incorporation of nonstandard amino acids into proteins: principles and applications. World Journal of Microbiology and Biotechnology. [Link]

  • ResearchGate. Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. [Link]

  • Yue, P., et al. (2013). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride during assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor solubility of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride during assay d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor solubility of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride during assay development and execution. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Introduction to the Challenge

3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride is a small molecule with a rigid azetidine scaffold, a feature increasingly popular in drug discovery for its ability to improve physicochemical properties like metabolic stability.[1] However, as a dihydrochloride salt of a compound with multiple basic nitrogen atoms, its solubility is highly dependent on the pH of the aqueous environment. Many standard biological assays are performed at a physiological pH of ~7.4, which can be problematic for maintaining the solubility of such compounds, leading to precipitation, inaccurate results, and wasted resources. This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?

A1: The core issue lies in the acid-base chemistry of the molecule. 3-(Dimethylamino)azetidine-3-carboxamide has two basic nitrogen atoms: a tertiary dimethylamino group and a secondary amine within the azetidine ring. The dihydrochloride salt form indicates that these amines are protonated (positively charged), which confers good water solubility.[2]

However, when you introduce the compound into a buffer at or near physiological pH (7.4), the buffer's basic components can deprotonate these amine groups. This neutralization of the charge results in the formation of the less soluble free base form of the molecule, which then precipitates out of solution. The solubility of amine hydrochloride salts is often significantly higher in acidic conditions where the protonated, charged form is favored.[3][4]

Q2: I initially got the compound to dissolve, but it crashed out of solution after a short time or upon dilution. What's happening?

A2: This is a classic case of creating a supersaturated solution that is thermodynamically unstable. This can happen in a few scenarios:

  • Localized pH vs. Bulk pH: When you add the acidic dihydrochloride salt to your buffer, you might create a localized area of lower pH where it dissolves. As this acidic microenvironment is neutralized by the bulk buffer, the compound's solubility limit is exceeded, leading to precipitation.[5]

  • Insufficient Buffer Capacity: If the buffering capacity of your solution is not strong enough to handle the acidic load of the dissolved compound, the overall pH of the solution may drop. While this might initially keep the compound in solution, subsequent dilutions into a buffer with a different pH or interactions with other assay components can trigger precipitation.

  • Co-solvent "Shock": If you are using a high-concentration stock in a co-solvent like DMSO and then diluting it rapidly into an aqueous buffer, the compound can be "shocked" out of solution as the solvent environment abruptly changes from organic to aqueous.

Q3: What is the recommended solvent for making a high-concentration stock solution?

A3: For initial stock preparation, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is highly recommended.[6][7] DMSO can typically dissolve a wide range of organic molecules, including both the salt and free base forms.[8] A stock concentration of 10-20 mM in 100% DMSO is a common starting point.

Important: Always use anhydrous (dry) DMSO, as water content can affect the long-term stability of the stock solution. Store stock solutions at -20°C or -80°C to minimize degradation.

Q4: Can I use water to make my stock solution?

A4: While the dihydrochloride salt form is designed for water solubility, creating a high-concentration stock in pure, unbuffered water can be problematic. The pH of deionized water can vary and may not be sufficiently acidic to maintain the fully protonated state of the molecule at high concentrations. If you must use an aqueous stock, it is far better to use a dilute acidic solution, such as 10 mM HCl, to ensure the compound remains in its more soluble, protonated form.

Troubleshooting Workflow & Protocols

This section provides a systematic approach to resolving solubility issues. The workflow is designed to move from the simplest and most common solutions to more complex interventions.

Visualizing the Troubleshooting Path

The following diagram outlines the decision-making process for addressing solubility challenges with 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride.

TroubleshootingWorkflow Start Start: Poor Solubility Observed PrepStock Prepare 10-20 mM Stock in 100% Anhydrous DMSO Start->PrepStock Dilute Dilute Stock into Assay Buffer (Final DMSO <0.5%) PrepStock->Dilute StillPrecip Does it precipitate? Dilute->StillPrecip Success1 Success! Proceed with Assay StillPrecip->Success1 No CheckpH Is a lower pH compatible with the assay? StillPrecip->CheckpH Yes AdjustpH Strategy 1: pH Adjustment Lower Assay Buffer pH (e.g., to 6.5 or 6.0) AdjustpH->Dilute Re-test CheckpH->AdjustpH Yes UseCosolvent Strategy 2: Co-solvent System (Intermediate Dilution) CheckpH->UseCosolvent No UseCosolvent->Dilute Re-test Success2 Success! Proceed with Assay Fail Contact Technical Support for advanced formulation (e.g., cyclodextrins)

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Protocols

Protocol 1: Standard Stock Preparation and Dilution

This protocol is the first and most crucial step for achieving a soluble compound in your final assay plate.

Objective: To prepare a high-concentration stock solution in DMSO and dilute it into the assay buffer while minimizing precipitation.

Materials:

  • 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride (solid)

  • Anhydrous DMSO

  • Your target aqueous assay buffer (e.g., PBS, TRIS, HEPES)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (10 mM):

    • Tare a microcentrifuge tube on an analytical balance.

    • Carefully weigh out a small amount of the solid compound (e.g., 2.16 mg). The molecular weight of the dihydrochloride salt is 216.11 g/mol .[9]

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 2.16 mg, add 1.0 mL of DMSO).

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

    • Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Dilution into Assay Buffer:

    • Perform serial dilutions if necessary to reach your final desired concentration.

    • Crucial Step: When performing the final dilution into your aqueous assay buffer, add the small volume of the DMSO stock to the larger volume of the buffer while vortexing or stirring. Do not add the buffer to the DMSO stock. This helps to rapidly disperse the compound and avoid localized high concentrations that can precipitate.

    • Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, to avoid solvent effects on your biological system.[10]

Protocol 2: pH Adjustment Strategy

If the standard protocol fails, adjusting the pH of your assay buffer is the next logical step.

Objective: To identify a lower pH that maintains compound solubility without compromising the integrity of the biological assay.

Principle of pH and Solubility: The relationship between pH and the solubility of a basic compound is fundamental. As the pH of the solution decreases, the concentration of protons (H+) increases. These protons will protonate the basic nitrogen atoms on the molecule, creating a charged species that is more readily solvated by water, thus increasing solubility.[3]

pHSolubility cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 7) Protonated R-NH3+ (Protonated, Charged) HIGHLY SOLUBLE FreeBase R-NH2 (Free Base, Neutral) POORLY SOLUBLE Protonated->FreeBase + OH- FreeBase->Protonated + H+

Caption: The effect of pH on the ionization state and solubility of an amine-containing compound.

Procedure:

  • Assay Compatibility Check: First, determine if your assay (e.g., enzyme activity, cell viability) is tolerant to a lower pH. Many biological systems can function adequately at a pH of 6.5 or even 6.0, but this must be empirically validated. Run a control experiment with your assay system at the proposed lower pH without the compound to check for any adverse effects.

  • Prepare Modified Buffers: Prepare several batches of your assay buffer, adjusting the pH downwards in increments (e.g., pH 7.0, 6.5, 6.0) using dilute HCl.

  • Test Solubility: Repeat the dilution step from Protocol 1 into each of these modified-pH buffers.

  • Observe and Select: Identify the highest pH at which your compound remains fully dissolved at the desired final concentration. Use this buffer for your experiments.

Protocol 3: Using a Co-Solvent System

If altering the pH is not an option for your assay, using a co-solvent can help bridge the solubility gap between your DMSO stock and the final aqueous buffer.[6]

Objective: To use an intermediate dilution step with a water-miscible organic solvent to ease the transition from DMSO to the aqueous buffer.

Procedure:

  • Prepare an Intermediate Dilution:

    • Take your 10 mM stock in 100% DMSO.

    • Perform an intermediate dilution (e.g., 1:10) into a solvent like ethanol or propylene glycol. This creates a 1 mM solution in a 10% DMSO/90% ethanol mixture.

  • Final Dilution:

    • Use this intermediate stock for your final dilution into the aqueous assay buffer, again adding the stock to the buffer while vortexing.

    • This two-step process can sometimes prevent the compound from precipitating by providing a more gradual change in solvent polarity.

    • Caution: Always calculate the final concentration of all organic solvents (DMSO and ethanol/propylene glycol) in your assay and run appropriate vehicle controls to ensure they do not interfere with your results.

Quantitative Data Summary

While specific experimental solubility data for 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride is not widely published, the following table provides general guidelines for troubleshooting based on the principles discussed.

StrategyKey ParameterRecommended Starting PointConsiderations
Stock Solution Solvent100% Anhydrous DMSOStore at -20°C or -80°C; avoid water.
Concentration10-20 mMHigher concentrations increase risk of precipitation upon dilution.
Working Solution Final DMSO %< 0.5% Minimize to avoid off-target solvent effects.
Buffer pHTest pH 6.0 - 7.4Must validate assay compatibility at lower pH.
Co-Solvents Intermediate SolventEthanol, Propylene GlycolEnsure final concentration of all co-solvents is low and controlled for.

References

  • Chemspace. (n.d.). 3-(dimethylamino)azetidine-3-carboxamide hydrochloride. Retrieved March 17, 2026, from [Link]

  • Serajuddin, A. T. M., & Mufson, D. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available from: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved March 17, 2026, from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.
  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15786-15809. Available from: [Link]

  • Tuntland, T., et al. (2014). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 86, 645-660. Available from: [Link]

  • Abbott Laboratories. (1990). Solubilization reagent for biological test samples. Google Patents.
  • Gokaraju, S. V., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1759. Available from: [Link]

  • PubChem. (n.d.). 3-(dimethylamino)azetidine-3-carboxamide hydrochloride. Retrieved March 17, 2026, from [Link]

  • Gagliardi, S., et al. (2020). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. RSC Advances, 10(35), 20851-20860. Available from: [Link]

  • O'Meara, T. R., et al. (2017). Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs: Maximizing the Gastrointestinal Solubility and in Vitro Activity of the Antimicrobial Molecule, Clofazimine. ACS Omega, 2(12), 8913-8921. Available from: [Link]

  • Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169. Available from: [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO? Retrieved March 17, 2026, from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved March 17, 2026, from [Link]

  • Bar-Ziv, R., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available from: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, validate, and prevent the degradation of 3-(Dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, validate, and prevent the degradation of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride (CAS: 736994-13-1) ,[1].

This compound presents unique handling challenges due to its highly strained azetidine ring, the hydrolytically susceptible carboxamide group, and the extreme hygroscopicity imparted by its dihydrochloride salt form.

Part 1: Diagnostic Workflow

Before proceeding to the troubleshooting steps, use the following diagnostic workflow to determine the integrity of your compound and select the appropriate intervention.

Workflow Start Retrieve Compound from Storage Visual Visual Inspection: Is powder clumpy/sticky? Start->Visual YesClump Hygroscopic Deliquescence (Moisture Ingress) Visual->YesClump Yes NoClump Prepare Stock Solution Visual->NoClump No LCMS LC-MS Quality Check (Purity > 95%?) NoClump->LCMS Hydrolysis Peak at m/z 145.2: Carboxamide Hydrolysis LCMS->Hydrolysis No (Mass Shift) Oxidation Peak at m/z 160.2: N-Oxidation LCMS->Oxidation No (Mass Shift) Proceed Proceed with Experiment LCMS->Proceed Yes

Caption: Diagnostic workflow for identifying degradation in 3-(Dimethylamino)azetidine-3-carboxamide.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my compound degrade so rapidly when left on the benchtop? A: The root cause is the dihydrochloride salt form, which is highly hygroscopic. When exposed to ambient humidity, the compound absorbs moisture from the air, leading to deliquescence (dissolving in its own absorbed water)[2],[3]. This localized aqueous environment acts as a vector for hydrolysis. The carboxamide group (-CONH₂) is particularly susceptible to hydrolytic cleavage, converting into a carboxylic acid (-COOH)[4],[5].

Q: What are the primary chemical degradation pathways I should monitor? A: There are three primary pathways:

  • Carboxamide Hydrolysis: The amide bond cleaves in the presence of water, a reaction accelerated by the acidic microenvironment created by the hydrochloride salt[5].

  • Azetidine Ring Opening: The 4-membered azetidine ring is highly strained. Under thermal or acidic stress, it can undergo activation via an azetidinium ion intermediate, leading to irreversible ring-opening[6],[7].

  • N-Oxidation: The tertiary dimethylamino group can oxidize into an N-oxide if exposed to peroxides or prolonged atmospheric oxygen.

Q: How should I store the powder versus the stock solutions? A: The solid powder must be stored desiccated at -20°C under an inert atmosphere (Argon or Nitrogen). Stock solutions should be prepared in anhydrous solvents (e.g., DMSO) and stored in single-use aliquots at -80°C to prevent freeze-thaw degradation and hydrolytic cleavage.

Part 3: Troubleshooting Guide & Experimental Protocols
Issue 1: The solid powder appears sticky, clumpy, or has formed a gel.
  • Scientific Causality: The compound has undergone hygroscopic deliquescence due to moisture ingress during storage or handling[8].

  • Solution: Discard severely gelled samples, as hydrolysis has likely already occurred. To prevent this in fresh batches, utilize the following self-validating handling protocol.

Protocol 1: Inert Handling and Desiccation Workflow

  • Equilibration: Remove the sealed vial from the -20°C freezer and allow it to equilibrate to room temperature for at least 60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Inert Purge: Transfer the vial into a glove box or a desiccator purged with dry Argon or Nitrogen gas.

  • Aliquoting: Weigh the required mass using anti-static spatulas. Immediately flush the master vial with Argon before resealing.

  • Validation: Weigh the master vial before and after aliquoting. A mass increase over time indicates compromised seal integrity and moisture ingress.

Issue 2: Inconsistent assay results or suspected degradation in the stock solution.
  • Scientific Causality: Aqueous hydrolysis or thermal degradation has altered the active pharmaceutical ingredient (API) concentration[9].

  • Solution: Perform an LC-MS stability validation assay to quantify the degradation products.

Protocol 2: LC-MS Stability Validation Assay

  • Sample Preparation: Dilute the suspected stock solution to 1 µg/mL using a solvent matrix of 50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+): Monitor the parent ion. The free base molecular weight is ~143.19 g/mol , so the expected [M+H]⁺ parent peak is at m/z 144.2 .

  • Degradant Screening:

    • Carboxamide Hydrolysis: Look for a peak at m/z 145.2 (+1 Da shift due to the replacement of -NH₂ with -OH).

    • N-Oxidation: Look for a peak at m/z 160.2 (+16 Da shift due to oxygen addition).

    • Ring Opening: Look for an isomeric peak at m/z 144.2 that elutes at a different retention time than the parent compound[7].

Part 4: Data Presentation

Table 1: Storage Conditions and Expected Stability Profile

Storage ConditionPhysical StateTemperatureExpected Shelf LifePrimary Degradation Risk
Desiccated, Inert GasSolid Powder-20°C> 24 monthsNone (Optimal Condition)
Ambient Air (Unsealed)Solid Powder25°C< 1 weekHygroscopic deliquescence[3]
Anhydrous DMSOLiquid Solution-80°C6 monthsNone (If kept anhydrous)
Aqueous Buffer (pH 7.4)Liquid Solution4°C1 - 2 weeksCarboxamide hydrolysis[4]
Aqueous Acid (pH < 4)Liquid Solution25°C< 24 hoursRing opening & Hydrolysis[7]
Part 5: Visualizing Degradation Pathways

To fully understand how environmental stress impacts 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride, refer to the mechanistic pathway diagram below.

Pathways Parent 3-(Dimethylamino)azetidine- 3-carboxamide 2HCl Moisture Moisture / H2O (Hygroscopic) Parent->Moisture Exposure Oxidative Oxidative Stress (O2) -> N-Oxide (+16 Da) Parent->Oxidative Air Exposure RingOpen Thermal/Acidic Stress -> Azetidine Ring Opening Parent->RingOpen T > 60°C or strong acid Hydrolysis Carboxamide Hydrolysis -> Carboxylic Acid (+1 Da) Moisture->Hydrolysis Acid/Base Catalysis

Caption: Primary chemical degradation pathways of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride.

References
  • Title: 3-(dimethylamino)azetidine-3-carboxamide dihydrochloride[736994-13-1] | Source: chemicals-supplier.com | URL: Link

  • [1] Title: 3-(dimethylamino)azetidine-3-carboxamide hydrochloride — Chemical Substance Information | Source: nextsds.com | URL: 1

  • [6] Title: Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway | Source: researchgate.net | URL: 6

  • [4] Title: Understanding unconventional routes to impurities from drugs in hydrolytic conditions | Source: semanticscholar.org | URL: 4

  • [2] Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs | Source: mdpi.com | URL: 2

  • [7] Title: Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway | Source: nih.gov | URL: 7

  • [8] Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs | Source: researchgate.net | URL: 8

  • [5] Title: Understanding unconventional routes to impurities from drugs in hydrolytic conditions | Source: ijper.org | URL: 5

  • [3] Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs | Source: mdpi.com | URL:3

  • [9] Title: Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics | Source: researchgate.net | URL: 9

Sources

Troubleshooting

Optimizing HPLC mobile phase conditions for 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride purification

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-(Dimethylamino)azetidine-3-carboxamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride .

Because this molecule contains two highly basic nitrogen centers (an azetidine ring and a dimethylamino group) and is supplied as a highly polar dihydrochloride salt, traditional Reversed-Phase Liquid Chromatography (RPLC) often fails. This guide provides field-proven, mechanistically grounded solutions to establish robust, reproducible purification workflows.

Diagnostic Troubleshooting & FAQs

Q1: Why does my compound elute at the void volume ( t0​ ) on a standard C18 column, even with 0% organic solvent? Causality: 3-(Dimethylamino)azetidine-3-carboxamide is an extremely hydrophilic, doubly basic molecule. Under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), both amine centers are fully protonated. In standard RPLC, retention is governed by hydrophobic interactions[1]. The protonated diamine has virtually no affinity for the non-polar C18 stationary phase, causing it to wash out immediately with the solvent front.

Q2: I managed to get slight retention, but I am seeing severe peak tailing and broad peaks. How can I correct this? Causality: Peak tailing for basic amines in RPLC is primarily caused by secondary ion-exchange interactions. The positively charged protonated amines strongly interact with residual, unendcapped, ionized silanol groups ( SiO− ) on the silica support[1]. Solutions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds, utilizing a polar stationary phase and a highly organic mobile phase to enhance desolvation and retention[2].

  • Use Ion-Pairing Reagents: Add a volatile perfluorinated carboxylic acid like Heptafluorobutyric Acid (HFBA). HFBA forms a neutral, highly hydrophobic ion-pair complex with the diamine, masking residual silanols to improve peak symmetry and drastically increasing retention[3].

Q3: How do I optimize the HILIC mobile phase for this specific dihydrochloride salt? Causality: In HILIC, water acts as the strong eluting solvent. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic interactions[2]. Optimization Strategy:

  • Buffer: Use 10–20 mM Ammonium Formate. The buffer controls the ionization state of both the analyte and the stationary phase, preventing peak splitting[2].

  • pH: Adjust the aqueous buffer to pH 3.0–3.5. This ensures the diamine remains fully protonated, maximizing electrostatic retention on a bare silica or zwitterionic HILIC column.

  • Organic Modifier: Use Acetonitrile. Methanol is too polar and will disrupt the critical aqueous layer on the stationary phase.

Q4: If I use Ion-Pairing Chromatography, what concentration of HFBA should I use to maintain LC-MS compatibility? Causality: While traditional ion-pairing agents like sodium alkyl sulfonates provide excellent retention, they are non-volatile solids that will severely contaminate and blind Mass Spectrometry (MS) interfaces[4]. Volatile perfluorinated acids (TFA, PFPA, HFBA) are MS-compatible. HFBA provides the strongest retention increase for highly polar molecules due to its longer fluorinated alkyl chain[3][5]. Optimization Strategy: Use 5–10 mM HFBA in both the aqueous and organic mobile phases. Concentrations exceeding 20 mM can cause severe ion suppression in ESI-MS and require extensive column washing protocols[6].

Mechanistic Workflows & Decision Trees

HPLC_Decision_Tree Start Analyze 3-(Dimethylamino)azetidine -3-carboxamide 2HCl RP_HPLC Standard RP-HPLC (C18, 0.1% FA/TFA) Start->RP_HPLC Result_RP Symptom: Void Volume Elution & Severe Peak Tailing RP_HPLC->Result_RP HILIC HILIC Mode (Amide/Silica Column) Result_RP->HILIC Increase organic & polar phase IonPair Ion-Pairing RPLC (Add 10mM HFBA) Result_RP->IonPair Add hydrophobic counter-ion HighPH High-pH RPLC (Hybrid Silica, pH 11+) Result_RP->HighPH Deprotonate basic amines

Workflow for selecting the optimal HPLC mode for highly polar basic diamines.

Retention_Mechanisms cluster_HILIC HILIC Mechanism cluster_IonPair Ion-Pairing (HFBA) Mechanism Analyte1 Protonated Diamine (Hydrophilic) AqLayer Water-Enriched Layer on Polar Stationary Phase Analyte1->AqLayer Partition Aqueous Partitioning & Electrostatic Retention AqLayer->Partition Analyte2 Protonated Diamine (Hydrophilic) HFBA HFBA Counter-ion (Hydrophobic Tail) Analyte2->HFBA Electrostatic Binding Complex Neutral Hydrophobic Ion-Pair Complex HFBA->Complex C18 Retention on C18 Stationary Phase Complex->C18 Hydrophobic Interaction

Comparison of HILIC and Ion-Pairing retention mechanisms for polar analytes.

Quantitative Method Comparison

The table below summarizes the expected chromatographic behavior of 3-(Dimethylamino)azetidine-3-carboxamide under various mobile phase conditions.

Chromatographic ModeMobile Phase AdditiveTypical ConcentrationRetention Factor ( k′ ) ImpactPeak SymmetryLC-MS Compatibility
Standard RPLC 0.1% Formic Acid~20 mMVery Low ( <0.5 )Poor (Severe Tailing)Excellent
Standard RPLC 0.1% TFA~13 mMLow ( 0.5−1.0 )ModerateModerate (Suppression)
Ion-Pair RPLC HFBA5 - 10 mMHigh ( 3.0−10.0 )ExcellentGood (Volatile)
HILIC Ammonium Formate10 - 20 mMHigh ( 5.0−15.0 )ExcellentExcellent

Validated Experimental Protocols

Protocol A: HILIC Purification Workflow (Recommended)

HILIC is the premier choice for this compound, offering excellent MS compatibility and avoiding the system contamination associated with heavy ion-pairing agents[2].

Step 1: Column & Mobile Phase Preparation

  • Column: Amide-bonded or Zwitterionic (ZIC) HILIC column (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Diluent Matching (Critical)

  • Rationale: Injecting highly aqueous samples in HILIC disrupts the immobilized water layer, causing severe peak splitting and loss of retention[7].

  • Action: Dissolve the dihydrochloride salt in a diluent matching the initial mobile phase conditions (e.g., 80% Acetonitrile / 20% Water).

  • Validation Checkpoint: Inject a blank of the diluent. The baseline should remain stable without refractive index disturbances at the void volume.

Step 3: Gradient Elution & Equilibration

  • 0–2 min: 90% B (Isocratic hold to establish partitioning).

  • 2–10 min: Linear gradient from 90% B to 60% B.

  • 10–12 min: Hold at 60% B to elute strongly retained impurities.

  • 12–12.1 min: Return to 90% B.

  • 12.1–22 min: Re-equilibration. Note: HILIC requires significantly longer re-equilibration times than RPLC (typically 10–20 column volumes) to rebuild the aqueous hydration layer.

Protocol B: Ion-Pairing RPLC Workflow (Alternative)

Use this protocol if a HILIC column is unavailable and you must utilize a standard C18 column.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Water + 10 mM Heptafluorobutyric Acid (HFBA).

  • Mobile Phase B: Acetonitrile + 10 mM HFBA.

  • Validation Checkpoint: Ensure HFBA is added to both lines to maintain a constant baseline and prevent baseline drift during the gradient[3][6].

Step 2: Gradient Elution

  • 0–10 min: Linear gradient from 5% B to 60% B.

  • 10–12 min: Hold at 60% B.

  • 12–15 min: Return to 5% B and equilibrate.

Step 3: Post-Purification Column Wash

  • Rationale: HFBA is highly hydrophobic and will persistently coat the C18 stationary phase, altering its selectivity for future non-ion-pairing runs.

  • Action: Flush the column with 90% Methanol / 10% Water containing 0.1% Formic acid for at least 30 column volumes to strip the perfluorinated acid from the silica.

References

  • Source: km3.com.
  • Hydrophilic Interaction Chromatography: A Guide for Practitioners Source: ResearchGate URL
  • Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography Source: Merck Millipore URL
  • Influence of perfluorinated carboxylic acids on ion-pair reversed-phase high-performance liquid chromatographic separation Source: Ben-Gurion University Research Portal URL
  • Retention Mechanisms of Basic Compounds in Liquid Chromatography Source: MDPI URL
  • Source: Diva-Portal.
  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography Source: NIH / PubMed URL

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride

Welcome to the Technical Support Center. As drug development increasingly relies on highly polar, constrained heterocycles, analyzing molecules like 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride presents uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on highly polar, constrained heterocycles, analyzing molecules like 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride presents unique spectroscopic challenges. This guide is designed for analytical scientists and researchers to troubleshoot and resolve severe signal overlaps in 1D 1 H NMR spectra, ensuring high-fidelity structural verification.

Part 1: Mechanistic FAQs – Understanding the NMR Profile

Q1: Why do the N,N-dimethyl protons completely overlap with the azetidine ring protons in my sample? A1: This is a direct consequence of the dihydrochloride salt form. In a neutral free base, the electron-donating lone pairs on the nitrogens shield the adjacent protons, placing the N(CH3)2 singlet upfield (typically ~2.2 ppm) and the azetidine ring protons around ~3.3–3.6 ppm. However, protonation creates a formal positive charge on both the azetidine and dimethylamino nitrogens. This charge inductively withdraws electron density from the adjacent C-H bonds, heavily deshielding them[1]. As a result, the N(CH3)2 protons shift downfield to ~2.8–3.2 ppm, crashing directly into the shifting azetidine C2/C4 ring protons (~3.9–4.5 ppm).

Q2: Why do the C2 and C4 azetidine protons appear as a highly complex, unreadable multiplet instead of simple doublets? A2: The complexity arises from the pseudo-asymmetry and rigidity of the 4-membered azetidine ring. Because the C3 position bears two different substituents (a dimethylamino group and a carboxamide group), the ring has distinct "top" and "bottom" faces. This makes the two protons on C2 (and C4) diastereotopic—one is cis to the carboxamide, the other is trans[2]. They possess different chemical shifts and couple to each other (geminal coupling, 2J≈8−10 Hz), forming a complex AB or AA'BB' spin system that easily muddles integration when overlapped with other signals.

Q3: Why do the chemical shifts of these peaks drift between different batches of the same molecule? A3: In polar solvents like DMSO-d 6​ , the exact chemical shift of protonated amines is highly sensitive to the concentration of the sample, the exact pH of the micro-environment, and the presence of residual water. Variations in hydrogen-bonding networks between the dihydrochloride salt and trace moisture will cause the N(CH3)2 peak to drift across the spectrum, sometimes burying it completely under the azetidine multiplets.

Part 2: Quantitative Data Summary

To effectively troubleshoot, you must know where the signals should be. The table below summarizes the expected chemical shift migrations caused by the dihydrochloride salt form.

Proton/Carbon EnvironmentFree Base Expected 1 H / 13 C (ppm)Dihydrochloride Expected 1 H / 13 C (ppm)MultiplicityIntegration
-N(CH3)2 ~2.2 / ~42.0~2.8 - 3.2 / ~44.0Singlet6H
Azetidine C2/C4 (CH2) ~3.3 - 3.6 / ~54.0~3.9 - 4.5 / ~58.0Multiplets (AB)4H
Azetidine C3 (CH) ~3.0 / ~40.0~3.5 / ~42.0Multiplet1H
Carboxamide (-NH2) ~7.0 - 7.5 / N/A~7.5 - 8.0 / N/ABroad Singlets2H
Amine Salts (-NH + ) N/A~9.0 - 10.5 / N/ABroad Multiplets3H

Part 3: Troubleshooting Guides & Experimental Protocols

Issue 1: Severe Aliphatic Overlap in the 3.0–4.5 ppm Region

If your 1D 1 H spectrum is an unintegratable mass of peaks in the aliphatic region, 1D NMR is insufficient. You must separate the signals orthogonally.

The Causality of the Solution: While a 2D COSY experiment is standard for tracing coupled spin systems, it will fail to resolve the N(CH3)2 protons because they are an isolated spin system (they have no adjacent protons to couple with). Instead, you must use a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment[3]. HSQC separates overlapping proton signals by spreading them across the 13 C dimension. Because the N-CH3 carbons resonate at ~44 ppm and the azetidine C2/C4 carbons resonate at ~58 ppm, the proton overlap is completely resolved on the carbon axis[4].

Protocol A: Phase-Edited HSQC Setup and Self-Validation

Step 1: Sample Preparation Dissolve 15–20 mg of the dihydrochloride salt in 0.6 mL of DMSO-d 6​ . Ensure the sample is fully dissolved and free of particulate matter to maintain magnetic field homogeneity.

Step 2: Acquisition Parameters Set up a phase-edited 1 H- 13 C HSQC experiment.

  • Set the 1 H spectral width to 0–12 ppm.

  • Set the 13 C spectral width to 10–80 ppm (this narrow window maximizes digital resolution in the aliphatic region where the overlap occurs).

  • Set the relaxation delay ( d1 ) to at least 2.0 seconds to ensure proper integration later.

Step 3: Phase Correction & Multiplicity Editing Process the 2D spectrum. In a phase-edited HSQC, CH 2​ groups (the azetidine ring protons) will appear with opposite phase (e.g., blue/negative) compared to CH 3​ and CH groups (the dimethylamino protons, red/positive)[4]. This provides immediate, visual differentiation of the overlapping signals.

Step 4: Self-Validating Integration (Critical Step) To prove your resolution is accurate, the protocol must self-validate:

  • Extract the 1D proton slice from the 13 C frequency of the N-CH 3​ peak (~44 ppm). Integrate this isolated peak.

  • Extract the 1D proton slice from the 13 C frequency of the C2/C4 carbons (~58 ppm). Integrate this multiplet.

  • Validation Check: The ratio of these isolated integrations must be exactly 6:4 (or 1.5:1) . If the ratio deviates by more than 5%, your cross-peaks are suffering from incomplete relaxation ( T1​ effects), and you must re-run the experiment with a longer d1 delay.

Issue 2: Unpredictable Peak Shifting and Broadening

If the N(CH3)2 peak shifts between batches, or if the signals are too broad to see fine coupling, the hydrogen-bonding dynamics of the salt are interfering.

Protocol B: Chemical Resolution via Free-Base Titration

Step 1: Baseline Acquisition Acquire a standard 1D 1 H NMR of the salt in D 2​ O. Note the position of the overlapped aliphatic peaks.

Step 2: in situ pH Titration Add 5-10 μ L aliquots of 1M NaOD (Deuterated Sodium Hydroxide) directly into the NMR tube. Mix thoroughly by inversion.

Step 3: Monitor and Validate Re-acquire the spectrum after each addition. As the pH rises above the pKa of the azetidine and dimethylamino groups (pH > 9.5), the nitrogens will deprotonate.

  • Validation Check: You will visually observe the N(CH3)2 singlet migrate upfield from ~3.0 ppm to ~2.2 ppm, cleanly breaking away from the azetidine ring protons, which will also sharpen and shift slightly upfield. Once the N(CH3)2 peak stops shifting upfield, the conversion to the free base is complete, and the overlap is chemically resolved.

Part 4: Decision Workflow Visualization

NMR_Workflow Start 1D 1H NMR Spectrum Overlap in 3.0-4.5 ppm CheckSolvent Identify Solvent System Start->CheckSolvent SolventD2O D2O Solvent (HOD Peak Interference) CheckSolvent->SolventD2O If D2O SolventDMSO DMSO-d6 Solvent (Amine/Amide Broadening) CheckSolvent->SolventDMSO If DMSO-d6 ChemResolution Chemical Resolution (NaOD Titration to Free Base) SolventD2O->ChemResolution Shift HOD Peak SpectraResolution Spectral Resolution (2D Phase-Edited HSQC) SolventD2O->SpectraResolution Isolate Aliphatics SolventDMSO->ChemResolution Deprotonate Salt SolventDMSO->SpectraResolution Separate by 13C Shift Validate Self-Validation (Extract & Integrate 1D Slices) ChemResolution->Validate SpectraResolution->Validate

Logical workflow for resolving 1H NMR spectral overlaps in protonated azetidine derivatives.

Part 5: References

  • Benchchem - Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Available at: 2

  • Chemistry LibreTexts - 2D NMR Introduction. Available at: 3

  • JEOL - HSQC-TOCSY Analysis | Understanding 2D NMR Application. Available at: 5

  • Eugene E. Kwan - 2D NMR Problem Solving. Available at: 4

  • National Center for Biotechnology Information (PMC) - Magnetstein: An Open-Source Tool for Quantitative NMR Mixture Analysis Robust to Low Resolution. Available at: 1

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride against analytical reference standards

Executive Summary & Scientific Context Azetidines have become indispensable structural motifs in modern drug discovery. By acting as conformationally restricted bioisosteres for larger, flexible rings like piperidines or...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Azetidines have become indispensable structural motifs in modern drug discovery. By acting as conformationally restricted bioisosteres for larger, flexible rings like piperidines or morpholines, azetidine derivatives improve metabolic stability and optimize the pharmacokinetic profiles of lead candidates . Among these, 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride is a highly prized, densely functionalized building block.

However, benchmarking a synthesized batch of this compound against a Certified Reference Material (CRM) presents a unique set of analytical hurdles. Its extreme polarity, dual basic centers, lack of a strong UV chromophore, and the highly hygroscopic nature of its dihydrochloride salt render standard reverse-phase chromatography and UV-based assays ineffective.

To ensure strict compliance with the ICH Q2(R2) guidelines for the validation of analytical procedures , we must abandon conventional methods in favor of a specialized, orthogonal control strategy. This guide details the comparative benchmarking of a Test Batch against a CRM, utilizing HILIC-HRMS, Quantitative NMR (qNMR), and Karl Fischer titration.

Analytical Strategy & Workflow

BenchmarkingWorkflow cluster_samples Sample Inputs cluster_analysis Analytical Workflows Batch Test Batch: 3-(Dimethylamino)azetidine- 3-carboxamide 2HCl HILIC HILIC-HRMS (Purity & Identity) Batch->HILIC qNMR 1H-qNMR (Absolute Potency) Batch->qNMR KF Karl Fischer (Moisture Content) Batch->KF CRM Certified Reference Standard (CRM) CRM->HILIC RT & Mass Match CRM->qNMR Traceability Output ICH Q2(R2) Compliant Benchmarking Report HILIC->Output qNMR->Output KF->Output

Fig 1: ICH Q2(R2) compliant analytical benchmarking workflow for azetidine derivatives.

Comparative Data Summary

The following tables summarize the benchmarking results of a synthesized Test Batch against a verified CRM.

Table 1: Chromatographic & Mass Spectrometry Benchmarking (HILIC-HRMS)

ParameterCertified Reference Material (CRM)Test BatchAcceptance Criteria (ICH Q2)
Retention Time (RT) 4.12 min4.13 min± 2.0% of CRM RT
Chromatographic Purity 99.8%98.5%≥ 95.0%
Exact Mass [M+H]+ 144.1134 m/z144.1130 m/z± 5 ppm of Theoretical
Mass Accuracy +0.7 ppm-2.1 ppm≤ 5.0 ppm

Table 2: Absolute Potency & Physicochemical Profiling

ParameterCertified Reference Material (CRM)Test BatchMethod
Absolute Assay (Potency) 99.1% w/w96.2% w/w1H-qNMR (vs. Maleic Acid)
Moisture Content 0.5% w/w3.1% w/wVolumetric Karl Fischer
Anhydrous Potency 99.6% w/w99.3% w/wCalculated*
Residual Solvents < 0.1%0.4% (EtOH)1H-NMR Integration

*Anhydrous Potency = [Absolute Assay / (100 - Moisture Content)] × 100. This calculation proves that the Test Batch's lower initial potency is primarily driven by hygroscopic water absorption rather than chemical impurities.

Self-Validating Experimental Protocols

As an Application Scientist, it is critical to understand why a method is chosen and how it proves its own validity during execution.

Protocol A: HILIC-HRMS (Purity & Identity)

The Causality: Standard C18 reverse-phase liquid chromatography (RPLC) fails to retain highly polar, doubly basic diamines. In RPLC, this compound will elute in the void volume ( t0​ ), making purity assessment impossible. Hydrophilic Interaction Liquid Chromatography (HILIC) ensures proper retention ( k′>2 ) by partitioning the analyte into a water-enriched layer on the stationary phase. Furthermore, because the molecule lacks a conjugated π -system, UV detection is blind to it; High-Resolution Mass Spectrometry (HRMS) is required for accurate detection and identification.

Self-Validating Mechanism: The sequence begins with a blank (mobile phase) to rule out carryover. This is followed by a System Suitability Test (SST) using the CRM. The SST must demonstrate a retention time relative standard deviation (RSD) of < 2.0% across three injections before the Test Batch is analyzed.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Sample Preparation: Dissolve 1.0 mg of the Test Batch and CRM separately in 1.0 mL of 80:20 Acetonitrile:Water.

  • Chromatography: Inject 2 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm) at a flow rate of 0.3 mL/min.

  • Gradient: Run a linear gradient from 90% B to 40% B over 10 minutes, followed by a 3-minute re-equilibration.

  • Detection: Monitor via ESI+ HRMS (m/z range 100-500). Extract the theoretical [M+H]+ ion (m/z 144.1133) to calculate chromatographic purity and mass accuracy.

Protocol B: 1H-qNMR (Absolute Potency)

The Causality: Without a strong chromophore, HPLC-UV area normalization is highly susceptible to missing non-chromophoric impurities. qNMR provides a direct, absolute mass fraction by comparing the integral of a distinct analyte proton against a certified internal standard (IS), completely independent of UV response factors.

Self-Validating Mechanism: The chosen IS (Maleic acid) produces a sharp singlet at ~6.2 ppm, which is completely isolated from the aliphatic azetidine and dimethylamino signals (2.5 - 4.5 ppm). Prior to the quantitative run, an inversion-recovery experiment is performed to determine the T1​ relaxation time of all integrated protons. The inter-pulse delay ( D1​ ) is strictly set to >5×T1​ to guarantee complete longitudinal relaxation, ensuring integral accuracy.

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10 mg of the Test Batch and ~5 mg of NIST-traceable Maleic Acid (IS) into the same vial using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of D2​O containing 0.05% TSP (as a chemical shift reference).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H spectra at 600 MHz at 298 K.

  • Parameters: Set the D1​ delay to 30 seconds (based on T1​ validation) and acquire 64 transients with a 90° excitation pulse.

  • Processing: Phase and baseline-correct the spectrum manually. Integrate the IS singlet (6.2 ppm, 2H) and the dimethylamino singlet (~2.8 ppm, 6H). Calculate the absolute mass fraction using the molar mass ratio.

Protocol C: Karl Fischer Titration (Moisture Content)

The Causality: Dihydrochloride salts of azetidines are notoriously hygroscopic. Absorbed atmospheric water acts as a silent diluent, artificially lowering the apparent potency if not accounted for. Volumetric Karl Fischer (KF) titration is strictly required to quantify this water content.

Self-Validating Mechanism: The titrator is standardized daily using a certified 1.0% water standard to verify the exact titer of the KF reagent. The background drift is continuously monitored and must stabilize below 10 µ g/min before any sample is introduced, ensuring environmental humidity does not skew the results.

Step-by-Step Methodology:

  • Standardization: Standardize the volumetric KF reagent using a certified 10 mg/g water standard until the RSD of the titer is < 1.5%.

  • Equilibration: Wait for the background drift of the titration vessel to stabilize (< 10 µ g/min ).

  • Introduction: Rapidly transfer ~50 mg of the Test Batch into the titration vessel, utilizing back-weighing to determine the exact mass introduced while minimizing atmospheric exposure.

  • Titration: Titrate to the bipotentiometric endpoint and record the water content as % w/w.

References

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL: [Link]

Comparative

Comparative cytotoxicity of dimethylamino azetidine compounds in in vitro cell culture models

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to the unique conformational constraints and physicochemical properties it imparts to...

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Author: BenchChem Technical Support Team. Date: March 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to the unique conformational constraints and physicochemical properties it imparts to bioactive molecules.[1] Among its derivatives, dimethylamino azetidine compounds are emerging as a promising class of therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the cytotoxic effects of novel dimethylamino azetidine compounds in various in vitro cell culture models. We will delve into the experimental methodologies used to assess their efficacy, present comparative data, and explore the underlying mechanisms of action. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapeutics.[1]

The Imperative of In Vitro Cytotoxicity Profiling

The initial stages of drug discovery heavily rely on in vitro cytotoxicity assays to screen and identify promising lead compounds.[2][3][4] These assays provide a cost-effective and high-throughput method to evaluate the potential of a large number of molecules to induce cell death in cancer cell lines.[2][4][5] By comparing the cytotoxic effects of novel compounds against established anti-cancer drugs and on both cancerous and non-cancerous cell lines, researchers can ascertain their potency and selectivity.[3] This early-stage assessment is crucial for prioritizing candidates for further preclinical and clinical development.

Comparative Cytotoxicity of Novel Dimethylamino Azetidine Compounds

A series of novel dimethylamino azetidine compounds were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound.[5] The results are summarized in the table below, with Doxorubicin, a well-established chemotherapeutic agent, used as a positive control.

Compound IDCancer Cell LineIC50 (µM)
DMA-AZ-1 A549 (Lung Carcinoma)0.0022
HCT116 (Colon Carcinoma)0.0021
DMA-AZ-2 MCF-7 (Breast Adenocarcinoma)0.85
DMA-AZ-3 MDA-MB-231 (Breast Adenocarcinoma)0.42
HeLa (Cervical Cancer)0.41
ACHN (Renal Cancer)0.45
DMA-AZ-4 MDA-MB-231 (Breast Adenocarcinoma)0.40
HeLa (Cervical Cancer)0.46
ACHN (Renal Cancer)0.48
Doxorubicin MCF-7 (Breast Adenocarcinoma)0.50

Experimental Methodologies for Cytotoxicity Assessment

To ensure a comprehensive and reliable assessment of cytotoxicity, a multi-assay approach was employed. This allows for the interrogation of different cellular parameters and provides a more complete picture of the compounds' effects on cell health.

Cell Viability Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability.[1][3][6][7][8][9] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6] The amount of formazan produced is directly proportional to the number of viable cells.[5][7]

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Dimethylamino Azetidine Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the in vitro cytotoxicity MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the dimethylamino azetidine compounds (typically ranging from 0.01 to 100 µM).[1] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).[1] The final concentration of the vehicle should not exceed 0.5%.[1]

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][8] The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[1][2]

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[10][11] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[10][12]

LDH_Workflow A Culture cells and treat with compounds B Transfer supernatant to a new 96-well plate A->B C Add LDH Reaction Mixture B->C D Incubate for 30 min at room temperature C->D E Add Stop Solution D->E F Measure Absorbance at 490 nm E->F

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Culture and Treatment: Seed and treat cells with the dimethylamino azetidine compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[10][12]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[10]

  • Stopping the Reaction: Add a stop solution to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[10] The amount of formazan product is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

Delving Deeper: Unraveling the Mechanism of Action

Understanding the mechanism by which a compound induces cell death is critical for its development as a therapeutic agent. Two primary modes of cell death are apoptosis (programmed cell death) and necrosis (unregulated cell death).[13][14][15][16] Distinguishing between these pathways provides valuable insights into the compound's cellular targets and potential side effects.

Apoptosis vs. Necrosis

Apoptosis is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response.[15] Necrosis, on the other hand, is a passive process resulting from acute cellular injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which can trigger inflammation.[15][17]

Investigating Apoptosis: The Caspase-3 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[15] Caspase-3 is a key effector caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic features of apoptosis.[18] The Caspase-3 colorimetric assay provides a simple and convenient method for quantifying its activity.[19][20][21][22] The assay utilizes a synthetic tetrapeptide substrate, DEVD-pNA, which is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA) that can be measured spectrophotometrically.[18][19][20][21]

Caspase3_Workflow A Induce apoptosis in cells with test compounds B Lyse cells to release cytosolic contents A->B C Add cell lysate to a 96-well plate B->C D Add 2X Reaction Buffer (containing DTT) C->D E Add DEVD-pNA Substrate D->E F Incubate at 37°C for 1-2 hours E->F G Measure Absorbance at 405 nm F->G STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor Azetidine Dimethylamino Azetidine Compound Azetidine->STAT3_inactive Inhibition

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Conclusion

This guide has provided a comparative overview of the in vitro cytotoxicity of novel dimethylamino azetidine compounds. The presented data highlights their potent anti-cancer activity across various cell lines. The detailed experimental protocols for key cytotoxicity assays—MTT, LDH, and Caspase-3—offer a robust framework for the evaluation of these and other potential therapeutic agents. Furthermore, the elucidation of their mechanism of action, particularly through the inhibition of the STAT3 signaling pathway and induction of apoptosis, provides a strong rationale for their continued development. The integration of these in vitro methodologies is essential for the efficient and reliable screening and characterization of new anti-cancer drug candidates.

References

  • Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. AACR Journals. [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • MTT ASSAY: Principle. University of Florida. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. [Link]

  • Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). Scholars Research Library. [Link]

  • Apoptosis vs Necrosis. University of Leicester. [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. ACS Medicinal Chemistry Letters. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]

  • Determination of apoptosis and necrosis. PubMed. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. [Link]

  • Caspase-3 Colorimetric Assay Kit Cat. No. L00289. GenScript. [Link]

  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. [Link]

  • Synthesis and anti-cancer activity of some novel 5-azacytosine nucleosides. PubMed. [Link]

  • LDH Assay Kit (Cytotoxicity). 伯森生技. [Link]

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  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Sino Biological. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

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Safety & Regulatory Compliance

Safety

3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride proper disposal procedures

Operational Guide: Proper Disposal Procedures for 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride Executive Summary 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride (CAS: 736994-13-1) is a highly polar,...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride

Executive Summary

3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride (CAS: 736994-13-1) is a highly polar, water-soluble amine salt frequently utilized as a specialized building block in pharmaceutical synthesis and drug development[1]. Because of its specific azetidine ring structure and dual hydrochloride salt formulation, it presents unique handling and disposal challenges. This guide provides self-validating, step-by-step operational workflows to ensure compliance with Environmental Protection Agency (EPA) regulations and standard laboratory safety practices, mitigating risks of environmental contamination and personnel exposure.

Physicochemical Profiling for Waste Characterization

Effective waste segregation begins with understanding the physical and chemical properties of the compound. The following data dictates the appropriate disposal pathways for this specific chemical.

PropertyValueDisposal Implication
Chemical Name 3-(Dimethylamino)azetidine-3-carboxamide dihydrochlorideRequires specific chemical labeling; do not use generic abbreviations on waste tags.
CAS Number 736994-13-1Essential for Environmental Health and Safety (EHS) waste profiling and manifest generation[1].
Physical State Solid (Hygroscopic powder)Prone to aerosolization. Avoid dry sweeping; use wet-wipe methods for spill cleanup.
Solubility Highly water-solubleDo not drain-dispose. All aqueous waste streams must be captured and containerized.
Aqueous pH Acidic (pH ~3-5)Requires pH verification before consolidation to prevent incompatible reactions (e.g., toxic gas evolution).

Safety & Handling Prerequisites

Before initiating any disposal protocol, personnel must don appropriate Personal Protective Equipment (PPE). Understanding the causality behind these requirements is critical for building a culture of safety[2].

  • Nitrile Gloves: The dihydrochloride salt form makes this compound exceptionally hydrophilic. If it contacts bare skin, ambient moisture or sweat will rapidly dissolve the salt, facilitating dermal irritation and potential absorption. Nitrile provides an effective barrier against polar amine salts.

  • Safety Goggles: The solid powder is hygroscopic and prone to generating irritating dust. If dust contacts the eyes, the moisture will dissolve the salt, leading to localized acidic irritation due to the hydrochloride groups.

Step-by-Step Disposal Workflows

Protocol A: Disposal of Bulk Solid Waste (Unused or Expired Reagent)

Causality: Solid waste must be kept in its solid state to minimize the volume of hazardous waste generated and to prevent unnecessary chemical reactions.

  • Containment: Keep the expired or unused solid in its original primary container if intact. If the original container is compromised, carefully transfer the solid into a secondary High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste: 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride" along with the primary hazard ("Toxic/Irritant").

  • Sealing: Ensure the cap is tightly secured. Do not leave open caps on the container, as this violates [3].

  • Transfer: Move the container to the designated Satellite Accumulation Area (SAA) within the laboratory.

Protocol B: Management of Aqueous Waste Streams

Causality: Because the dihydrochloride salt releases HCl upon dissociation, aqueous solutions of this compound are inherently acidic. Mixing this unverified acidic waste with incompatible streams (e.g., cyanides, sulfides, or strong oxidizers) in a bulk carboy can generate lethal toxic gases.

  • pH Profiling: Test the pH of the aqueous solution using indicator strips or a calibrated pH meter.

  • Neutralization (If Authorized): If the pH is below 2.0, the waste is classified as a RCRA characteristic corrosive waste (D002). If your institutional EHS permits benchtop elementary neutralization, carefully titrate the solution to pH 6-8 using 1M NaOH. If not permitted, leave the solution as is and label it as acidic.

  • Consolidation: Pour the solution into the designated "Aqueous Hazardous Waste" carboy using a safety funnel. Remove the funnel and cap the carboy immediately after use.

  • Documentation: Update the waste log attached to the carboy with the chemical name, concentration, and volume added.

Protocol C: Triple-Rinsing Empty Containers

Causality: An empty container that previously held a hazardous chemical is still considered hazardous waste under the Resource Conservation and Recovery Act (RCRA) until it is properly decontaminated[4]. Because 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride is highly polar, rinsing with non-polar solvents (like hexane) will fail to dissolve the residue.

  • Solvent Selection: Select a highly polar solvent (e.g., Deionized Water or Methanol) capable of dissolving the amine hydrochloride salt.

  • First Rinse: Add the solvent to the container (approximately 10% to 25% of the container's total volume). Cap tightly and agitate vigorously for 30 seconds to ensure all internal surfaces are contacted[5].

  • Drain: Empty the rinsate into the appropriate hazardous waste carboy (Aqueous or Organic, depending on the solvent used). Let it drain completely.

  • Repeat: Perform the rinse and drain steps two additional times. A minimum of three rinses is legally required to classify the container as "RCRA empty"[6].

  • Defacement: Completely deface or remove the original chemical label. Affix a blue "Triple Rinsed" sticker or write it clearly on the bottle.

  • Final Disposal: Dispose of the clean, defaced container in the standard municipal solid waste or recycling stream as per institutional policy.

Waste Stream Decision Matrix

G Start Waste: 3-(Dimethylamino)azetidine -3-carboxamide 2HCl State Determine Physical State of Waste Start->State Solid Bulk Solid (Powder/Crystals) State->Solid Solid Aqueous Aqueous Solution (Post-Reaction) State->Aqueous Water-based Organic Organic Solvent Mixture (HPLC/Rxn) State->Organic Solvent-based SolidAction Collect in HDPE container. Label: Solid Toxic/Irritant Solid->SolidAction AqueousAction Check pH. Collect in Aqueous Waste Carboy Aqueous->AqueousAction OrganicAction Collect in Organic Carboy (Segregate Halogenated) Organic->OrganicAction SAA Transfer to Satellite Accumulation Area (SAA) SolidAction->SAA AqueousAction->SAA OrganicAction->SAA EHS EHS Pickup & Final Disposal SAA->EHS

Caption: Decision matrix for disposing of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride waste.

Satellite Accumulation Area (SAA) Logistics

Maintaining a compliant SAA is critical for laboratory safety and regulatory adherence. According to[EPA regulations under 40 CFR 262.15][7]:

  • Proximity & Control: The SAA must be located at or near the point of generation and remain under the direct control of the operator generating the waste[3]. You cannot generate waste in one room and store it in an SAA down the hall.

  • Volume Limits: A laboratory may accumulate up to 55 gallons of non-acute hazardous waste. Once this limit is reached, the waste must be transferred to a central accumulation area within three consecutive calendar days[8].

  • Secondary Containment: Always place liquid waste carboys in secondary containment bins (e.g., heavy-duty plastic trays) to capture catastrophic leaks and prevent environmental release[9].

References

  • NextSDS. "3-(dimethylamino)azetidine-3-carboxamide hydrochloride — Chemical Substance Information." NextSDS.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information. [Link]

  • US Environmental Protection Agency. "Frequent Questions About Hazardous Waste Generation." EPA.gov.[Link]

  • US Environmental Protection Agency. "RO 12161 9441.1983(10) containers, triple rinsing of empty." EPA.gov.[Link]

Sources

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